Tetrabutylammonium ion; thiocyanate ion
Description
Significance of Quaternary Ammonium (B1175870) Salts in Chemical Science
Quaternary ammonium salts, often referred to as "quats," are a class of compounds with a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. wikipedia.orgmdpi.com Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations are permanently charged, irrespective of the pH of their solution. wikipedia.org This structural feature imparts a range of useful properties, making them significant in numerous areas of chemical science.
One of their most prominent roles is as phase-transfer catalysts (PTCs) . wikipedia.orgscribd.comwikipedia.org PTCs facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgscienceinfo.com The quaternary salt acts as a carrier, transporting a reactant from one phase (typically the aqueous) into the other (the organic), where the reaction can proceed. scribd.comscienceinfo.com This technique can accelerate reaction rates, improve yields, and allow for milder reaction conditions, often eliminating the need for expensive or hazardous aprotic solvents. scribd.comscienceinfo.com Tetrabutylammonium (B224687) salts are frequently used as PTCs because they are readily available, relatively inexpensive, and can be easily removed from reaction products. littleflowercollege.edu.in
In the field of electrochemistry , quaternary ammonium salts are widely used as supporting electrolytes. researchgate.netresearchgate.net Their high electrochemical stability and solubility in nonaqueous solvents make them ideal for applications such as batteries, electrochemical capacitors, and dye-sensitized solar cells. chemimpex.comresearchgate.netnih.gov The choice of the alkyl chains on the cation, such as in tetraethylammonium (B1195904) or tetrabutylammonium ions, influences the properties of the electrolyte. researchgate.net
Quaternary ammonium compounds, particularly those with long alkyl chains, also function as surfactants and antimicrobial agents . wikipedia.orgtaylorandfrancis.comnih.gov Their molecular structure is amphiphilic, possessing a hydrophilic charged head (the ammonium group) and hydrophobic hydrocarbon tails. savemyexams.com This allows them to lower the surface tension between liquids, a key characteristic of surfactants used in products like fabric softeners and hair conditioners. mdpi.comsavemyexams.com Their antimicrobial activity stems from the interaction of the positively charged cation with the negatively charged cell membranes of bacteria and viruses, leading to disruption of the membrane. researchgate.netacs.org
Furthermore, these salts serve as starting materials or reagents in various organic syntheses . taylorandfrancis.comresearchgate.net For instance, they are used in displacement reactions and Hofmann eliminations to produce alkenes. scienceinfo.com
Overview of Key Research Domains for Tetrabutylammonium Thiocyanate (B1210189)
Tetrabutylammonium thiocyanate's unique combination of a bulky, lipophilic cation (tetrabutylammonium) and a versatile anion (thiocyanate) makes it a valuable compound in several specific research domains.
Phase-Transfer Catalysis (PTC): Like many quaternary ammonium salts, tetrabutylammonium thiocyanate is an effective phase-transfer catalyst. chemimpex.com It is particularly useful in reactions involving the thiocyanate anion, which has a high affinity for quaternary ammonium cations. phasetransfercatalysis.com Research has shown its application in PTC-mediated thiocyanation reactions, where it facilitates the displacement of other groups by the thiocyanate ion. phasetransfercatalysis.comphasetransfercatalysis.com For example, it has been used as a catalyst in the conversion of bromides to thiocyanates in toluene. phasetransfercatalysis.com
Electrochemistry and Ionic Liquids: The compound is employed in electrochemical studies, often as a component of electrolytes or ionic liquids. chemimpex.comchembk.com It can enhance the conductivity and stability of electrolytes used in batteries and other electrochemical cells. chemimpex.com Studies have investigated the solvation and ionic association of tetrabutylammonium thiocyanate in various organic solvents to understand its behavior as an electrolyte. asianpubs.org In the context of dye-sensitized solar cells (DSCs), the tetrabutylammonium cation has been studied for its role in reducing unwanted charge recombination and dye aggregation on the TiO₂ surface, which can enhance the photovoltaic performance of the cell. acs.org
Organic Synthesis: Beyond its role in PTC, tetrabutylammonium thiocyanate serves as a ligand or catalyst in various organic synthesis reactions. chembk.com It can be used in the preparation of different thiocyanate derivatives, which may have applications in the development of pharmaceuticals and agrochemicals. chemimpex.com
Material Science and Supramolecular Chemistry: In material science, the compound is explored for developing advanced materials, including polymers and nanocomposites, by modifying surface properties. chemimpex.com Research into ionic liquids has also highlighted the role of the tetrabutylammonium cation in interactions with biomolecules like DNA. Studies using tetrabutylammonium-based ionic liquids have shown that the cation can bind in the minor groove of DNA through electrostatic, hydrophobic, and hydrogen bonding interactions, influencing the DNA's stability. nih.gov
Analytical Chemistry: Tetrabutylammonium thiocyanate is used in analytical techniques such as ion chromatography. chemimpex.com It aids in the separation and detection of ions within complex mixtures, which is important for environmental analysis and quality control testing. chemimpex.com
| Research Domain | Specific Application/Role | Source |
|---|---|---|
| Phase-Transfer Catalysis | Catalyst for thiocyanation reactions, facilitating reactant transfer between phases. | chemimpex.comphasetransfercatalysis.comphasetransfercatalysis.com |
| Electrochemistry | Component of electrolytes for batteries and dye-sensitized solar cells to improve conductivity and performance. | chemimpex.comchembk.comacs.org |
| Organic Synthesis | Used as a ligand or catalyst for preparing various thiocyanate derivatives. | chemimpex.comchembk.com |
| Material Science | Development of advanced materials like polymers and nanocomposites; study of ionic liquid-DNA interactions. | chemimpex.comnih.gov |
| Analytical Chemistry | Aids in ion separation and detection in techniques like ion chromatography. | chemimpex.com |
Properties
Molecular Formula |
C17H37N2S+ |
|---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
tetrabutylazanium;thiocyanic acid |
InChI |
InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1; |
InChI Key |
RSHBFZCIFFBTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)S |
Origin of Product |
United States |
Synthetic Methodologies and Purification Strategies for Tetrabutylammonium Thiocyanate
Established Synthetic Pathways for Tetrabutylammonium (B224687) Thiocyanate (B1210189) Salts
The synthesis of tetrabutylammonium thiocyanate is most commonly achieved through a straightforward ion exchange reaction, which is valued for its efficiency and high yield.
Reaction of Tetrabutylammonium Halides with Thiocyanate Sources
The primary and most established method for synthesizing tetrabutylammonium thiocyanate involves the reaction of a tetrabutylammonium halide, such as tetrabutylammonium bromide (TBABr) or tetrabutylammonium chloride (TBACl), with a suitable thiocyanate salt. This process is a classic example of a salt metathesis or ion exchange reaction.
The general reaction proceeds by dissolving the tetrabutylammonium halide and a thiocyanate source, typically an alkali metal thiocyanate like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a suitable solvent. The choice of solvent is critical; it must dissolve the reactants but precipitate the resulting inorganic halide salt. Methanol or ethanol (B145695) are commonly employed for this purpose. google.com
The reaction mechanism is driven by the precipitation of the less soluble inorganic salt (e.g., potassium bromide or sodium chloride), which shifts the equilibrium towards the formation of the desired tetrabutylammonium thiocyanate, which remains dissolved in the solvent.
Reaction Scheme: (C₄H₉)₄N⁺X⁻ (aq/alc) + M⁺SCN⁻ (aq/alc) → (C₄H₉)₄N⁺SCN⁻ (aq/alc) + MX (s) Where X = Halide (e.g., Br, Cl) and M = Alkali Metal (e.g., K, Na)
After the reaction is complete, the precipitated inorganic salt is removed by filtration. The filtrate, containing the dissolved tetrabutylammonium thiocyanate, is then concentrated under reduced pressure to yield the crude product. This method is analogous to the synthesis of tetrabutylammonium hydroxide (B78521) from tetrabutylammonium bromide using an alkali metal hydroxide. google.comresearchgate.netgoogle.com
| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product | Byproduct (Precipitate) |
|---|---|---|---|---|---|
| Tetrabutylammonium Bromide | Potassium Thiocyanate | Methanol | Stirring at room temperature | Tetrabutylammonium Thiocyanate | Potassium Bromide |
| Tetrabutylammonium Chloride | Sodium Thiocyanate | Ethanol | Stirring at room temperature | Tetrabutylammonium Thiocyanate | Sodium Chloride |
Advanced Purification Techniques for High-Purity Tetrabutylammonium Thiocyanate
Achieving the high purity required for many research applications necessitates further purification of the crude product obtained from synthesis.
Recrystallization and Solvent-Based Methods
Recrystallization is the most effective and widely used technique for purifying tetrabutylammonium thiocyanate. rsc.org The principle of this method relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures.
The process typically involves dissolving the crude tetrabutylammonium thiocyanate in a minimum amount of a suitable hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the tetrabutylammonium thiocyanate drops, causing it to crystallize out of the solution, while the impurities remain dissolved in the mother liquor.
The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve a large amount of the compound at high temperatures and a much smaller amount at low temperatures. Sometimes a solvent system, consisting of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble), is used. For instance, the compound can be dissolved in a solvent like chloroform (B151607) or dichloromethane, followed by the slow addition of an anti-solvent like hexane (B92381) until turbidity is observed, which induces crystallization. rsc.org After crystallization, the purified product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. rsc.org
| Solvent | Anti-Solvent (if applicable) | Procedure Notes |
|---|---|---|
| Absolute Ethanol | Not Applicable | Effective for purifying various tetrabutylammonium salts. rsc.org |
| Chloroform (CHCl₃) | Methanol (CH₃OH) | Used for recrystallizing similar complex organic salts. rsc.org |
| Dichloromethane (CH₂Cl₂) | Hexane | A common system where the product is dissolved in CH₂Cl₂ and precipitated with hexane. rsc.org |
Characterization of Synthetic Purity for Research Applications
To ensure the synthesized tetrabutylammonium thiocyanate meets the standards for research, its purity must be rigorously characterized using various analytical techniques.
The identity and purity of the compound are confirmed through a combination of physical and spectroscopic methods.
Melting Point Analysis: A sharp and defined melting point range is a strong indicator of purity. The literature value for the melting point of tetrabutylammonium thiocyanate is approximately 120-123 °C. sigmaaldrich.comsigmaaldrich.com A broad or depressed melting range would suggest the presence of impurities.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of tetrabutylammonium thiocyanate will show a strong, sharp absorption band characteristic of the thiocyanate (SCN⁻) group, typically around 2050-2070 cm⁻¹. Other peaks will correspond to the C-H stretching and bending vibrations of the butyl groups in the tetrabutylammonium cation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the tetrabutylammonium cation by showing the expected signals for the butyl chains.
Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in the compound. The experimental values should closely match the calculated theoretical values for the molecular formula C₁₇H₃₆N₂S.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity. nih.gov A pure sample should ideally show a single, sharp peak under appropriate chromatographic conditions.
| Technique | Parameter | Expected Result | Reference |
|---|---|---|---|
| Melting Point | Range | 120-123 °C | sigmaaldrich.comsigmaaldrich.com |
| FTIR Spectroscopy | SCN⁻ Stretch | ~2050-2070 cm⁻¹ | nih.gov |
| Purity Assay | Commercial Standard | ≥98% | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | Calculated | 300.55 g/mol | sigmaaldrich.comscbt.com |
Applications in Organic Synthesis and Catalysis
Tetrabutylammonium (B224687) Thiocyanate (B1210189) as a Phase Transfer Catalyst
Tetrabutylammonium thiocyanate serves as a highly effective phase-transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. theaic.org This is particularly useful in heterogeneous systems, such as those involving immiscible aqueous and organic layers, where the reactants would otherwise have limited contact. theaic.org The use of a PTC like tetrabutylammonium thiocyanate is a cornerstone of green chemistry, as it can enhance reaction efficiency while allowing for the use of more environmentally benign solvents like water and reducing the need for organic solvents. theaic.org
The efficacy of tetrabutylammonium thiocyanate in this role stems from the properties of its constituent ions. The tetrabutylammonium cation [(CH₃CH₂CH₂CH₂)₄N]⁺ possesses four butyl groups, which impart significant lipophilicity (affinity for organic phases). phasetransfer.com This allows it to form an ion pair with the thiocyanate anion (SCN⁻) and transport it from an aqueous phase, where inorganic salts are typically soluble, into an organic phase containing the substrate. phasetransfer.com The thiocyanate anion itself is a polarizable or "soft" anion, which gives it a strong affinity for the "soft" quaternary ammonium (B1175870) cation. phasetransfercatalysis.com
Mechanism of Ion Transfer in Immiscible Phases
The mechanism by which tetrabutylammonium thiocyanate facilitates reactions in biphasic systems is known as the "Extraction Mechanism". phasetransfer.com This process can be broken down into the following steps:
Ion Exchange: In the aqueous phase, the tetrabutylammonium cation (Q⁺) exchanges its original counter-ion for the thiocyanate anion (SCN⁻) from an inorganic salt (e.g., sodium thiocyanate or potassium thiocyanate).
Transfer to Organic Phase: The newly formed ion pair, [Q⁺][SCN⁻], is sufficiently lipophilic to be extracted from the aqueous phase into the organic phase. phasetransfer.com
Reaction in Organic Phase: Once in the organic medium, the thiocyanate anion is in a highly reactive state. It is no longer heavily solvated by water molecules, which would typically stabilize it and reduce its nucleophilicity. This "naked" anion is a potent nucleophile and can readily react with the organic substrate (e.g., an alkyl halide). theaic.orgphasetransfer.com
Catalyst Regeneration: After the nucleophilic substitution reaction, the leaving group (e.g., a halide ion, Y⁻) forms a new ion pair with the tetrabutylammonium cation, [Q⁺][Y⁻]. This ion pair then migrates back to the aqueous phase.
Cycle Repetition: Once back in the aqueous phase, the tetrabutylammonium cation can exchange its new counter-ion (Y⁻) for another thiocyanate anion, and the catalytic cycle continues. operachem.com
This continuous shuttling of the reactive anion into the organic phase allows the reaction to proceed efficiently, even with very small amounts of the phase-transfer catalyst. theaic.org
Enhancement of Reaction Kinetics and Yields in Biphasic Systems
The use of tetrabutylammonium thiocyanate as a phase-transfer catalyst significantly enhances reaction kinetics and product yields in biphasic systems for several reasons:
Increased Reactant Concentration in the Organic Phase: By transporting the thiocyanate anion into the organic phase, the PTC overcomes the insolubility of the inorganic thiocyanate salt, effectively increasing the concentration of the nucleophile in the same phase as the organic substrate. phasetransfer.com
Enhanced Nucleophilicity: The thiocyanate anion in the organic phase is "bare" or poorly solvated, making it a much stronger nucleophile than when it is in a protic solvent like water, where it is stabilized by hydrogen bonding. theaic.org This heightened reactivity leads to a dramatic increase in the rate of nucleophilic substitution reactions. theaic.org The difference in ion-pair energies between a potassium-cyanide pair and a tetrabutylammonium-cyanide pair can translate to a significant reduction in the kinetic activation energy, potentially increasing the reaction rate by several thousand times. princeton.edu
Increased Interfacial Area: While the primary mechanism involves ion extraction, the presence of the PTC can also influence the interfacial area between the two phases. princeton.edu Effective stirring disperses one phase into the other, and the PTC can help to facilitate reactions at this interface. princeton.edu
These factors collectively contribute to faster reaction times, milder reaction conditions (e.g., lower temperatures), and often quantitative yields of the desired product. theaic.org
Nucleophilic Substitution Reactions Promoted by Tetrabutylammonium Thiocyanate
Tetrabutylammonium thiocyanate is widely employed to promote a variety of nucleophilic substitution reactions. The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In Sₙ2-type reactions, attack from the softer sulfur atom is heavily favored, leading to the formation of thiocyanates (R-SCN). researchgate.net In contrast, for substrates that react via an Sₙ1 mechanism, the proportion of the isothiocyanate (R-NCS) product increases. researchgate.netwikipedia.org
While direct conversion of alcohols to thiocyanates is challenging, they can be converted in a one-pot reaction using a reagent system that often includes a phosphine (B1218219), an azodicarboxylate, and a thiocyanate source, a variation of the Mitsunobu reaction. organic-chemistry.org In these systems, a phase-transfer catalyst can be beneficial. For instance, primary and secondary alcohols can be efficiently converted to their corresponding alkyl thiocyanates with high selectivity and without the formation of isothiocyanate byproducts. organic-chemistry.org Tertiary alcohols, however, tend to yield isothiocyanates under these conditions. organic-chemistry.org
Another approach involves the in-situ generation of an electrophilic sulfur species. For example, a combination of trichloroisocyanuric acid and ammonium thiocyanate can convert primary and secondary alcohols to alkyl thiocyanates. researchgate.net
Table 1: Representative Conversion of Alcohols to Thiocyanates
| Starting Alcohol | Reagent System | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Benzyl alcohol | PPh₃/DEAD/NH₄SCN | Benzyl thiocyanate | 95 | organic-chemistry.org |
| 1-Octanol | PPh₃/DEAD/NH₄SCN | Octyl thiocyanate | 94 | organic-chemistry.org |
| Cyclohexanol | PPh₃/DEAD/NH₄SCN | Cyclohexyl thiocyanate | 90 | organic-chemistry.org |
Poly(vinyl chloride) (PVC) is a widely used polymer that can be chemically modified to alter its properties. nih.govnih.gov One method of modification is through nucleophilic substitution of the chlorine atoms along the polymer chain. nih.gov Tetrabutylammonium thiocyanate can be used as a source of the nucleophilic thiocyanate ion in such modifications.
The introduction of thiocyanate groups onto the PVC backbone can change the polymer's surface properties, such as its polarity, adhesion, and reactivity. nih.gov This chemical transformation can enhance the potential for reusing PVC and may alter its physical characteristics, such as the glass transition temperature and thermal stability. core.ac.uk The process typically involves reacting PVC dissolved in a suitable solvent with a thiocyanate salt in the presence of a phase-transfer catalyst like tetrabutylammonium bromide or thiocyanate. core.ac.uk The degree of modification depends on the reaction conditions, including time, temperature, and the specific nucleophile used. core.ac.uk
A primary application of tetrabutylammonium thiocyanate in phase-transfer catalysis is the synthesis of alkyl thiocyanates from alkyl halides. wikipedia.org This reaction is a classic example of a biphasic nucleophilic substitution, where an aqueous solution of an inorganic thiocyanate (e.g., NaSCN or KSCN) is reacted with an alkyl halide dissolved in an organic solvent. ccspublishing.org.cn
The tetrabutylammonium cation facilitates the transfer of the thiocyanate anion into the organic phase, where it displaces the halide from the alkyl substrate. phasetransfer.comccspublishing.org.cn This method is highly efficient for primary and secondary alkyl halides and typically yields the desired alkyl thiocyanate in high purity, with little to no formation of the isomeric isothiocyanate. ccspublishing.org.cn The reaction often proceeds smoothly in water, making it an environmentally friendly synthetic route. ccspublishing.org.cn
Table 2: Synthesis of Alkyl Thiocyanates from Alkyl Halides using a Phase Transfer Catalyst
| Alkyl Halide | Catalyst | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|
| Benzyl chloride | TBAB* | Water | 98 | ccspublishing.org.cn |
| n-Butyl bromide | TBAB* | Water | 95 | ccspublishing.org.cn |
| n-Octyl bromide | TBAB* | Water | 96 | ccspublishing.org.cn |
| Allyl chloride | TBAB* | Water | 92 | ccspublishing.org.cn |
*TBAB (Tetrabutylammonium bromide) is used as the PTC, which forms tetrabutylammonium thiocyanate in situ with the thiocyanate salt.
Synthesis of Acyl Isothiocyanates under Phase Transfer Conditions
The synthesis of acyl isothiocyanates can be efficiently achieved using a two-phase system where tetrabutylammonium salts act as phase transfer catalysts. tandfonline.com This method provides a significant advantage over traditional techniques that often necessitate long reaction times and strictly anhydrous conditions. tandfonline.com In a typical phase transfer catalysis (PTC) setup, an aqueous solution of a thiocyanate salt (like potassium thiocyanate) is reacted with an acyl chloride dissolved in an immiscible organic solvent, such as benzene. tandfonline.com
The tetrabutylammonium cation facilitates the transfer of the thiocyanate anion (SCN⁻) from the aqueous phase to the organic phase. This "naked" thiocyanate anion in the organic phase is highly reactive and readily attacks the acyl chloride at the acyl carbon, leading to the formation of the corresponding acyl isothiocyanate and the release of a chloride ion. tandfonline.comtheaic.org The tetrabutylammonium cation then transports the chloride ion back to the aqueous phase, completing the catalytic cycle. Using tetrabutylammonium thiocyanate directly would mean it serves as both the source of the thiocyanate anion and the phase transfer agent.
Research has demonstrated high yields for a variety of aroyl and acyl isothiocyanates using this method at room temperature. tandfonline.com Infrared spectroscopy of the products confirms the formation of the isothiocyanate isomer (R-N=C=S), characterized by a strong absorption peak around 1990 cm⁻¹, with no detectable amount of the thiocyanate isomer (R-S-C≡N) being formed. tandfonline.com
Table 1: Yields of Acyl Isothiocyanates via Phase Transfer Catalysis tandfonline.com This table presents the yields of various acyl isothiocyanates synthesized from the corresponding acyl chlorides and potassium thiocyanate using tetrabutylammonium bromide as a phase transfer catalyst.
| Starting Acyl Chloride | % Yield of Acyl Isothiocyanate |
| Benzoyl chloride | 76 |
| Anisoyl chloride | 64 |
| m-Toluyl chloride | 83 |
| Cinnamoyl chloride | 49 |
| o-Chlorobenzoyl chloride | 82 |
| 2-Naphthoyl chloride | 62 |
| Furoyl chloride | 78 |
| Caproyl chloride | 73 |
| Valeryl chloride | 76 |
Lewis Base Catalysis Mediated by Tetrabutylammonium Thiocyanate
Tetrabutylammonium thiocyanate is an effective Lewis base catalyst, particularly for the addition of silyl (B83357) cyanides to carbonyl compounds. rsc.orgnih.gov The thiocyanate anion acts as the Lewis basic center, initiating the catalytic cycle.
Mechanistic studies involving kinetic and spectroscopic methods have been conducted to elucidate the role of tetrabutylammonium thiocyanate in catalyzing the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes. nih.govlookchem.com These investigations reveal that the reaction can proceed through different mechanistic pathways, with the kinetics being either first or second order depending on the specific catalyst and conditions. nih.govlookchem.com For tetrabutylammonium thiocyanate, the mechanism involves the formation of a hypervalent silicon intermediate. rsc.orgnih.gov The small, linear nature of the thiocyanate anion facilitates its interaction with the silicon atom of TMSCN. lookchem.com
Tetrabutylammonium thiocyanate has been identified as an excellent catalyst for the synthesis of cyanohydrin trimethylsilyl ethers from a range of aldehydes and TMSCN. rsc.orgnih.gov This reaction is a crucial carbon-carbon bond-forming process in organic synthesis, as cyanohydrins are valuable synthetic intermediates. umich.eduarkat-usa.org The catalysis proceeds smoothly under mild conditions, often at room temperature, providing high yields of the desired products. rsc.org
Studies have compared the catalytic efficacy of tetrabutylammonium thiocyanate with other Lewis bases for the addition of TMSCN to various aromatic and aliphatic aldehydes. The results indicate that it is a particularly effective catalyst for this transformation on a preparative scale. rsc.orgnih.gov
Table 2: Catalytic Addition of TMSCN to Aldehydes using Tetrabutylammonium Thiocyanate rsc.org Reactions were conducted in CH₂Cl₂ for two hours at room temperature with 5 mol% of the catalyst.
| Aldehyde | Yield (%) |
| Benzaldehyde | 98 |
| 4-Methoxybenzaldehyde | 98 |
| 4-Nitrobenzaldehyde | 98 |
| 4-Chlorobenzaldehyde | 98 |
| 2-Furaldehyde | 98 |
| Heptanal | 98 |
The presence of protic solvents, such as water, has a significant impact on the catalytic mechanism. rsc.orgnih.gov In anhydrous conditions, the reaction proceeds via a Lewis base-catalyzed pathway where the thiocyanate anion activates the TMSCN. However, when water is present in the reaction mixture, the mechanism can shift from Lewis base catalysis to Brønsted base catalysis. rsc.orgnih.govlookchem.com
In the Brønsted base pathway, TMSCN first reacts with water to generate hydrogen cyanide (HCN) and trimethylsilanol. The thiocyanate anion then acts as a Brønsted base, deprotonating HCN to form the cyanide anion (CN⁻). This cyanide anion then adds to the aldehyde. This change in mechanism often leads to an acceleration of the reaction rate. rsc.orgnih.gov
A key feature of the Lewis base-catalyzed mechanism involving tetrabutylammonium thiocyanate is the formation of hypervalent silicon species. nih.govlookchem.com Spectroscopic evidence confirms the interaction between the thiocyanate anion and the silicon atom of trimethylsilyl cyanide. nih.gov This interaction results in the formation of a pentacoordinate, hypervalent silicon complex, specifically [TMS(SCN)CN]⁻. rsc.org This complex is more reactive than TMSCN itself. In this intermediate, the silicon atom is bonded to five substituents, making it more susceptible to transferring the cyanide group to the aldehyde. rsc.orgu-tokyo.ac.jp The formation of this intermediate is a crucial step in the catalytic cycle under anhydrous (Lewis base) conditions. rsc.orgnih.gov
Role as a Thiocyanate Anion Source in Organic Transformations
Beyond its role in catalysis, tetrabutylammonium thiocyanate serves as a soluble and effective source of the thiocyanate anion (SCN⁻) for various nucleophilic substitution and addition reactions in organic solvents. researchgate.netorganic-chemistry.org The bulky tetrabutylammonium cation ensures the salt's solubility in a wide range of organic media, making the "naked" thiocyanate anion readily available for reaction.
The thiocyanate anion is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. The outcome of the reaction often depends on factors like the substrate, solvent, and reaction conditions (Hard-Soft Acid-Base theory). Generally, reaction at the "soft" sulfur atom is favored, leading to the formation of organic thiocyanates (R-SCN). researchgate.netnih.gov These compounds are valuable intermediates in their own right, serving as precursors for synthesising sulfur-containing molecules like thioethers, thiols, and thiocarbamates. researchgate.net
Examples of its use as a thiocyanate source include:
Nucleophilic substitution: Reacting with alkyl halides or tosylates to produce alkyl thiocyanates. organic-chemistry.org
Ring-opening reactions: Opening epoxides to yield β-hydroxy thiocyanates. organic-chemistry.org
Formation of silicon-NCS complexes: Reacting with trialkoxy- or triaryloxysilanes to generate pentacoordinate anionic siliconates containing a reactive Si-NCS bond. ias.ac.in
This reactivity makes tetrabutylammonium thiocyanate a valuable reagent for introducing the thiocyanate functional group into organic molecules.
Generation of Thiocyanate Derivatives
Tetrabutylammonium thiocyanate is a valuable reagent for the introduction of the thiocyanate group into organic molecules. Organic thiocyanates are important synthetic intermediates that can be converted into various other sulfur-containing functional groups. researchgate.net The lipophilic nature of the tetrabutylammonium cation allows the thiocyanate anion to be soluble in organic solvents, where it can participate in nucleophilic substitution reactions. This is particularly advantageous in reactions involving substrates that are not soluble in polar, aqueous media where simple inorganic thiocyanate salts like sodium or potassium thiocyanate are typically used. chemimpex.comorientjchem.org
The use of tetrabutylammonium thiocyanate as a phase-transfer catalyst enhances the efficiency of thiocyanation reactions by facilitating the transfer of the thiocyanate ion from an aqueous or solid phase to an organic phase where the reaction with the organic substrate occurs. chemimpex.comnih.gov This approach has been successfully employed in the synthesis of various thiocyanate derivatives from alkyl halides, tosylates, and other suitable electrophiles. For instance, the conversion of alcohols, thiols, and carboxylic acids to their corresponding thiocyanates can be achieved using a combination of triphenylphosphine, diethylazodicarboxylate, and ammonium thiocyanate, showcasing a versatile method for thiocyanate synthesis. organic-chemistry.org
Applications in the Synthesis of Complex Organic Molecules
The thiocyanate functional group is a key building block in the synthesis of more complex and often biologically active molecules. researchgate.netresearchgate.netrsc.org Tetrabutylammonium thiocyanate, by facilitating the introduction of this group, plays a crucial role in the construction of these intricate molecular architectures. chemimpex.com Thiocyanate derivatives serve as precursors to a variety of sulfur-containing heterocycles and other compounds with applications in medicinal chemistry and materials science. mdpi.com
The versatility of the thiocyanate group allows for its transformation into other functionalities. For example, thiocyanates can be converted into thiols, sulfides, and thiocarbamates, which are present in numerous bioactive compounds. The ability of tetrabutylammonium thiocyanate to act as an effective phase-transfer catalyst makes it a valuable tool in the synthesis of these complex molecules, improving reaction rates and yields. chemimpex.com
Chalcogenylation Reactions Utilizing Tetrabutylammonium Chalcogenocyanates
Tetrabutylammonium salts of chalcogenocyanates, including thiocyanate (SCN⁻) and selenocyanate (B1200272) (SeCN⁻), are effective reagents for the transfer of chalcogen atoms to various substrates. These reactions are particularly useful for the synthesis of organophosphorus compounds.
Synthesis of Phosphine Chalcogenides
A notable application of tetrabutylammonium chalcogenocyanates is in the synthesis of phosphine chalcogenides. Specifically, the reaction of phosphines with tetrabutylammonium thiocyanate (nBu₄N·SCN) or tetrabutylammonium selenocyanate (nBu₄N·SeCN) provides the corresponding phosphine sulfides and phosphine selenides in good to high yields. This method is a valuable alternative to traditional methods that often require harsh reaction conditions or less efficient reagents.
The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. A variety of phosphines, including both electron-rich and electron-poor derivatives, can be successfully chalcogenated using this protocol.
Table 1: Synthesis of Phosphine Sulfides using Tetrabutylammonium Thiocyanate
| Entry | Phosphine | Product | Yield (%) |
|---|---|---|---|
| 1 | Triphenylphosphine | Triphenylphosphine sulfide | 93 |
| 2 | Tri(p-tolyl)phosphine | Tri(p-tolyl)phosphine sulfide | 95 |
| 3 | Tris(4-methoxyphenyl)phosphine | Tris(4-methoxyphenyl)phosphine sulfide | 99 |
| 4 | Tris(4-chlorophenyl)phosphine | Tris(4-chlorophenyl)phosphine sulfide | 85 |
Reaction conditions: Phosphine (0.25 mmol), nBu₄NSCN (0.30 mmol) in 1,2-dichloroethane (1.0 mL) at 120°C for 24 h. Yields are for isolated products.
Mechanistic Postulations for Chalcogen Atom Transfer
The mechanism for the chalcogen atom transfer from tetrabutylammonium chalcogenocyanates to phosphines is thought to proceed through a series of steps. In the case of sulfur transfer from tetrabutylammonium thiocyanate in the presence of 1,2-dichloroethane, a plausible mechanism involves the initial reaction of the phosphine with the solvent to form a bisphosphonium salt. The thiocyanate anion then attacks one of the cationic phosphorus centers to form a pentacoordinated phosphonium (B103445) intermediate. Subsequent fragmentation of this intermediate, potentially triggered by the attack of a chloride ion, leads to the formation of the phosphine sulfide, along with the release of other byproducts.
Regioselective Thiocyanatothiolation of Alkenes
The difunctionalization of alkenes with two different heteroatoms is a powerful strategy for the rapid construction of molecular complexity. The thiocyanatothiolation of alkenes, which introduces both a thiocyanate and a thiol group across the double bond, is a valuable transformation in organic synthesis.
Three-Component Reactions with Free Thiols and Ammonium Thiocyanate
A highly regioselective method for the thiocyanatothiolation of alkenes has been developed utilizing a three-component reaction system. This approach involves the reaction of an alkene with a free thiol and ammonium thiocyanate (NH₄SCN) in the presence of an oxidizing agent such as N-bromosuccinimide (NBS). This method is advantageous as it avoids the need for pre-functionalized thiols and utilizes readily available starting materials.
The reaction proceeds with good regioselectivity, and a variety of alkenes, including styrenes and unactivated alkenes, as well as a range of thiols, can be employed. This metal-free approach provides access to vicinal thio- and thiocyanato-functionalized alkanes, which are versatile intermediates for further synthetic transformations. rsc.orgnih.govnih.gov While this specific methodology highlights the use of ammonium thiocyanate, the underlying reactivity of the thiocyanate ion is central to the transformation. rsc.org
Elucidation of Reaction Pathways: Radical and Thiol-Oxidation-Coupling Mechanisms
The dual ionic nature of tetrabutylammonium thiocyanate, comprising a large, lipophilic cation and a reactive pseudohalide anion, makes it a valuable tool for elucidating complex reaction mechanisms in organic synthesis. Its utility is particularly evident in probing pathways involving radical intermediates and in mediating the oxidative coupling of thiols.
Radical Mechanisms
Tetrabutylammonium thiocyanate serves as an excellent source of the thiocyanate radical (•SCN) under photoredox or electrochemical conditions. The large, non-coordinating tetrabutylammonium cation enhances the solubility of the thiocyanate salt in a wide range of organic solvents, facilitating its participation in homogenous reaction mixtures. The generation of the thiocyanate radical typically proceeds via a single-electron transfer (SET) from the thiocyanate anion to an excited photocatalyst or an anode.
Once formed, the highly reactive •SCN radical can engage in a variety of transformations, providing insight into radical-mediated reaction pathways. A common application is the addition of the thiocyanate radical to unsaturated carbon-carbon bonds. For instance, in the photocatalytic denitrative thiocyanation of β-nitrostyrenes, the reaction is initiated by the visible-light-induced oxidation of the thiocyanate anion to the •SCN radical. This radical then adds to the double bond of the β-nitrostyrene, forming a carbon-centered radical intermediate which subsequently eliminates a nitrite (B80452) radical to yield the vinyl thiocyanate product. rsc.org
Another area where tetrabutylammonium thiocyanate is instrumental in mechanistic studies is the functionalization of C-H bonds. The thiocyanate radical can abstract a hydrogen atom from a suitable substrate, generating a carbon-centered radical that can be trapped or undergo further reactions. This approach has been utilized in the thiocyanation of various organic molecules.
The general mechanism for the generation and reaction of the thiocyanate radical is illustrated in the following table, which summarizes findings from various studies on photocatalytic thiocyanation reactions.
| Reaction Type | Substrate | Catalyst/Conditions | Proposed Intermediate(s) | Product | Reference |
| Denitrative Thiocyanation | β-Nitrostyrene | Eosin Y, Visible Light | Thiocyanate radical, Carbon-centered radical | (E)-Vinyl thiocyanate | rsc.org |
| C-H Thiocyanation | Indole | Photocatalyst, Visible Light | Thiocyanate radical, Indolyl radical cation | 3-Thiocyanatoindole | rsc.org |
| Radical Cyclization | 2-Isocyanobiphenyl | Eosin Y, Visible Light, O₂ | Thiocyanate radical, Imidoyl radical | 6-Thiocyanatophenanthridine | rsc.org |
This table presents a summary of representative radical reactions involving the in-situ generation of the thiocyanate radical.
The role of the tetrabutylammonium cation in these radical processes is primarily to ensure the availability of the thiocyanate anion in the organic phase. While direct catalytic involvement of the cation in the radical steps is not typically observed, its influence on the reaction environment, such as at interfaces or in stabilizing charged intermediates, cannot be entirely discounted.
Thiol-Oxidation-Coupling Mechanisms
Tetrabutylammonium thiocyanate has also been implicated in the elucidation of mechanisms for the oxidative coupling of thiols to disulfides. While a variety of reagents can effect this transformation, the use of a thiocyanate source, particularly in photochemically initiated reactions, points to a specific radical-based pathway.
In a proposed mechanism for the visible-light-mediated oxidative coupling of thiols, ammonium thiocyanate, a close analogue of tetrabutylammonium thiocyanate, was used as a key additive. The reaction is believed to proceed through the following steps:
Deprotonation of the Thiol: The thiocyanate anion, being a mild base, can deprotonate the thiol (R-SH) to form a thiolate anion (R-S⁻).
Oxidation to a Thiyl Radical: The thiolate anion, a potent single-electron donor, is then oxidized by an excited photocatalyst to generate a thiyl radical (R-S•).
Disulfide Formation: The highly reactive thiyl radical can then react with another thiolate anion in a single-electron transfer process, which, upon workup, leads to the formation of the disulfide (R-S-S-R).
The following table outlines the key steps in this proposed mechanism for thiol oxidation.
| Step | Reactants | Process | Products | Reference |
| 1 | Thiol (R-SH), Thiocyanate (SCN⁻) | Acid-Base Reaction | Thiolate (R-S⁻), Thiocyanic Acid (HSCN) | nih.gov |
| 2 | Thiolate (R-S⁻), Excited Photocatalyst | Single-Electron Transfer | Thiyl Radical (R-S•), Reduced Photocatalyst | nih.gov |
| 3 | Thiyl Radical (R-S•), Thiolate (R-S⁻) | Radical-Anion Coupling & Oxidation | Disulfide (R-S-S-R) | nih.gov |
This table illustrates a plausible mechanistic pathway for the thiocyanate-mediated oxidative coupling of thiols to disulfides.
In this context, tetrabutylammonium thiocyanate would be expected to facilitate this reaction by providing a soluble source of the thiocyanate anion in common organic solvents. The bulky and non-polar nature of the tetrabutylammonium cation would enhance the solubility of the salt, ensuring a sufficient concentration of the thiocyanate anion to participate in both the deprotonation and subsequent radical-anion coupling steps. The use of tetrabutylammonium thiocyanate can therefore be a valuable strategy for studying and carrying out these types of thiol-to-disulfide conversions under mild, photochemically-driven conditions.
Electrochemical Investigations and Electrolyte Development
Tetrabutylammonium (B224687) Thiocyanate (B1210189) as a Supporting Electrolyte
In electrochemical analysis, a supporting electrolyte is a crucial component of the solution. It is an electrochemically inert salt added in high concentration to the solution containing the electroactive species of interest. Its primary functions are to increase the solution's conductivity, thus minimizing the uncompensated resistance (iR drop) between the working and reference electrodes, and to ensure that the electroactive species reaches the electrode surface primarily through diffusion rather than electrostatic migration. Tetrabutylammonium salts are frequently used for this purpose in non-aqueous electrochemistry due to their wide electrochemical windows and high solubility.
Enhancement of Ionic Conductivity in Non-Aqueous Media
The effectiveness of a supporting electrolyte is directly related to its ability to dissociate into free ions that can move through the solvent, thereby carrying charge and enhancing ionic conductivity. Tetrabutylammonium thiocyanate (Bu₄NSCN) has been studied for its conductive properties in non-aqueous solvents like acetonitrile (B52724).
Research into the electrical conductances of Bu₄NSCN in acetonitrile has shown that the salt exists with a slight degree of ionic association in this medium. mdpi.com The conductance data can be analyzed using the Fuoss conductance-concentration equation, which provides key parameters such as the limiting molar conductance (Λ₀), the association constant (Kₐ), and the association diameter (R). The limiting molar conductance represents the molar conductivity at infinite dilution, where the salt is fully dissociated. Studies have determined these values at various temperatures, demonstrating the temperature-dependent nature of conductivity. mdpi.com The viscosity of the electrolyte solution, analyzed via the Jones-Dole equation, also provides insights into ion-solvent interactions, indicating that the large tetrabutylammonium ion is relatively unsolvated while the smaller thiocyanate ion undergoes solvation in acetonitrile. mdpi.com
The table below presents findings on the limiting molar conductance and association constant for tetrabutylammonium thiocyanate in acetonitrile at different temperatures.
| Temperature (°C) | Limiting Molar Conductance (Λ₀) (S cm² mol⁻¹) | Association Constant (Kₐ) (dm³ mol⁻¹) |
|---|---|---|
| 25 | 189.90 | 11.56 |
| 30 | 199.30 | 12.30 |
| 35 | 208.88 | 13.10 |
| 40 | 218.65 | 13.97 |
| 45 | 228.60 | 14.90 |
Applications in Standard Electrochemical Techniques
The primary role of a supporting electrolyte is to facilitate accurate measurements in various electroanalytical techniques.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the electrochemical properties of an analyte in solution. rsc.org A supporting electrolyte is essential for a successful CV experiment, providing a high-conductivity medium with a wide potential window, ensuring that the measured current is due to the redox reactions of the analyte, not the electrolyte.
While studies specifically detailing tetrabutylammonium thiocyanate as the supporting electrolyte are not widespread, the behavior can be inferred from studies using analogous tetrabutylammonium salts like tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAClO₄). researchgate.netresearchgate.net These electrolytes are chosen because the tetrabutylammonium cation and the respective anions (PF₆⁻, ClO₄⁻) are electrochemically stable over a wide range of potentials. The choice of anion can, however, influence the electrochemical process. For instance, in the electropolymerization of PEDOT, the morphology and conductivity of the resulting polymer film are dependent on the supporting electrolyte anion used. mdpi.com The thiocyanate anion (SCN⁻) itself undergoes oxidation at moderate potentials, which would define the anodic limit of its potential window when used as a supporting electrolyte. researchgate.net
The table below summarizes typical conditions for a cyclic voltammetry experiment where a tetrabutylammonium salt serves as the supporting electrolyte.
| Parameter | Typical Value/Material | Reference |
|---|---|---|
| Working Electrode | Glassy Carbon or Platinum | researchgate.net |
| Reference Electrode | Ag/AgNO₃ or Ag/AgCl | researchgate.net |
| Counter Electrode | Platinum Wire | researchgate.net |
| Solvent | Acetonitrile (CH₃CN) | researchgate.net |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium Salt (e.g., TBAPF₆) | researchgate.netresearchgate.net |
| Scan Rate | 20-200 mV/s | researchgate.net |
Chronoamperometry Applications
Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped, and the resulting current is monitored as a function of time. It is often used to study reaction mechanisms and determine diffusion coefficients. A high concentration of supporting electrolyte is critical to ensure that mass transport is diffusion-controlled, a fundamental assumption of the Cottrell equation used to analyze the data.
In systems utilizing tetrabutylammonium-based electrolytes, chronoamperometry has been applied to control processes like the deposition of nanoparticles. For example, after forming a polymer film via cyclic voltammetry in a solution containing a tetrabutylammonium salt, chronoamperometry can be used to deposit gold nanoparticles onto the film by applying a constant potential. mdpi.com The supporting electrolyte ensures that the current response is directly related to the reduction of the metal precursor and is not limited by solution resistance.
Electrodeposition Processes
Electrodeposition is a process that uses electrical current to reduce dissolved metal cations to form a coherent metal coating on an electrode. The composition of the electrolyte bath is critical in determining the quality, morphology, and properties of the deposited layer. Both the cation and the anion of the supporting electrolyte can play significant roles.
The tetrabutylammonium cation (TBA⁺) has been shown to influence the morphology of electrodeposited films. For instance, the addition of tetrabutylammonium chloride to an aqueous solution for indium electrodeposition can help prevent the formation of dendrites. biu.ac.il In non-aqueous solutions, TBA⁺ salts serve as the primary charge carriers to facilitate the deposition.
The thiocyanate anion (SCN⁻) is also an active component in many electrodeposition baths due to its ability to form complexes with metal ions. This complexation can alter the reduction potential of the metal and influence the crystal structure of the deposit. Studies on manganese electrodeposition have shown that the presence of ammonium (B1175870) thiocyanate in the electrolyte leads to the formation of different crystalline phases (α- and γ-manganese) compared to baths without thiocyanate. Similarly, thiocyanate-containing electrolytes are used for the electrodeposition of silver-bismuth alloys. biu.ac.il
Function in Dye-Sensitized Solar Cells (DSCs)
In dye-sensitized solar cells (DSSCs), a photosensitizer (dye) is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The function of the dye is to absorb sunlight and inject an electron into the conduction band of the semiconductor. researchgate.net Tetrabutylammonium thiocyanate plays a role not typically as the primary electrolyte redox couple, but as an integral part of benchmark sensitizer (B1316253) dyes.
Furthermore, to improve solubility in the organic solvents used for dye loading and to deprotonate the carboxylic acid groups for better binding to the TiO₂ surface, the N719 dye is often prepared as a tetrabutylammonium salt. researchgate.net In this context, the tetrabutylammonium ion serves as the counter-ion for the carboxylate anchors. Therefore, the compound "tetrabutylammonium thiocyanate" is conceptually present in the structure and formulation of one of the most important classes of sensitizers for high-performance DSSCs. While the primary redox mediator in the electrolyte is typically the iodide/triiodide (I⁻/I₃⁻) couple, the thiocyanate ligands on the dye and the tetrabutylammonium counter-ions are essential for establishing the efficient dye-semiconductor interface that is at the heart of the cell's operation. researchgate.net
Development and Characterization of Thiocyanate-Based Ionic Liquids
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are composed entirely of ions. youtube.com Thiocyanate (SCN⁻) is a versatile anion used in the design of ILs for various applications, including as electrolytes.
The design of ionic liquids with specific properties, such as low melting points and high thermal stability, is achieved by carefully selecting the cation and anion. youtube.com The key principle for achieving a low melting point is to use large, asymmetric ions that pack poorly, disrupting the formation of a stable crystal lattice. youtube.com The interaction between the cation and anion, including factors like hydrogen bonding and van der Waals forces, plays a crucial role. acs.org
For thiocyanate-based ILs, the choice of the cation is critical. Pairing the thiocyanate anion with cations like 1-ethyl-3-methylimidazolium (B1214524) or N-hexyl-N,N,N-tributylammonium results in ionic liquids. google.com Thermal stability is another essential property, largely determined by the individual stability of the constituent ions, particularly the anion. rsc.org The decomposition temperature of an IL is often dictated by the less-stable ion. rsc.org Therefore, pairing the thiocyanate anion with a highly stable cation is essential for creating thermally robust ILs. The synthesis method can also be crucial; for instance, a halide-free process can prevent contaminations that might affect the IL's properties. acs.org
The electrochemical window (EW) of an electrolyte is the voltage range within which it remains stable without being oxidized or reduced. berkeley.edu This is a critical parameter for applications in electrochemical devices like batteries and capacitors. rsc.orgresearchgate.net The EW is determined by the reduction potential of the cation and the oxidation potential of the anion. rsc.orgnih.govresearchgate.net
For thiocyanate-based ionic liquids, the anodic (oxidation) limit is set by the thiocyanate anion, while the cathodic (reduction) limit is determined by the accompanying cation (e.g., pyrrolidinium). google.com Cyclic voltammetry is the standard technique used to measure the EW. researchgate.net Studies on various ILs have shown that the structure of both the cation and anion significantly affects the electrochemical window. researchgate.net For instance, pyrrolidinium-based thiocyanate salts have been synthesized and their electrochemical properties have been analyzed using cyclic voltammograms. google.com While specific EW values for a wide range of thiocyanate ILs are not broadly compiled, the general principle holds that the anion's oxidative stability is the limiting factor on the positive potential side. Computational methods using density functional theory (DFT) are also employed to predict the EW of ionic liquids, complementing experimental measurements. berkeley.edunih.gov
Table 2: General Properties of Ionic Liquids Relevant to Design
| Property | Governing Factors | Significance | Reference |
|---|---|---|---|
| Melting Point | Ion size, symmetry, and intermolecular forces (e.g., Coulombic, H-bonding). | Defines the liquid range; low melting points are desirable for room temperature applications. | youtube.com |
| Thermal Stability | Intrinsic stability of the individual cation and anion. Often limited by the anion. | Determines the maximum operating temperature of the material. | rsc.org |
| Electrochemical Window | Cation's reduction potential and anion's oxidation potential. | Defines the stable voltage range for electrochemical applications. | rsc.orgnih.gov |
| Viscosity | Size and structure of ions, temperature, impurities. | Affects ion mobility and conductivity; can be a limitation or an advantage depending on the application. | youtube.com |
Solution Behavior and Ion Association Studies
Conductometric Analysis of Tetrabutylammonium (B224687) Thiocyanate (B1210189) Solutions
Conductivity measurements are a powerful tool for elucidating the nature of ionic species in solution, including their mobility and the extent to which they associate to form ion pairs. Studies on tetrabutylammonium thiocyanate (Bu₄NSCN) in acetonitrile (B52724) have been conducted across a range of temperatures to characterize these properties thoroughly. researchgate.netresearchgate.net
Determination of Limiting Molar Conductances (Λo)
The limiting molar conductance (Λₒ) represents the molar conductivity of an electrolyte at infinite dilution, where interionic interactions are negligible. It is a key indicator of the intrinsic mobility of ions in a given solvent. For tetrabutylammonium thiocyanate in acetonitrile, Λₒ values have been determined by analyzing conductivity data using advanced theoretical models. These values are observed to increase with temperature, a trend attributed to the decrease in solvent viscosity and the corresponding increase in ionic mobility.
Table 1: Limiting Molar Conductance (Λₒ) of Tetrabutylammonium Thiocyanate in Acetonitrile at Various Temperatures
| Temperature (°C) | Λₒ (S·cm²·mol⁻¹) |
|---|---|
| 25 | 191.13 ± 0.11 |
| 30 | 199.78 ± 0.13 |
| 35 | 208.51 ± 0.15 |
| 40 | 217.34 ± 0.18 |
| 45 | 226.26 ± 0.22 |
Viscometric and Volumetric Characterization of Tetrabutylammonium Thiocyanate Solutions
Viscosity and density measurements provide valuable insights into the interactions between solute and solvent molecules, revealing information about the structure-making or structure-breaking effects of ions on the solvent and the effective volume occupied by the ions in solution.
Calculation of Viscosity B-Coefficients
The viscosity of electrolyte solutions can be analyzed using the Jones-Dole equation, which relates the relative viscosity (ηᵣ) to the molar concentration (c) of the salt. A key parameter derived from this equation is the viscosity B-coefficient, which reflects the nature of ion-solvent interactions. Positive B-coefficients are indicative of structure-making ions that increase the local order of the solvent, while negative values suggest structure-breaking effects.
For tetrabutylammonium thiocyanate in acetonitrile, the viscosity B-coefficients are positive and decrease as the temperature rises. researchgate.net This indicates that the salt acts as a net structure-maker in this solvent. The decrease in the B-coefficient with increasing temperature suggests that the structure-enhancing effect is diminished by the increased thermal motion of the solvent molecules.
Table 3: Viscosity B-Coefficients of Tetrabutylammonium Thiocyanate in Acetonitrile
| Temperature (°C) | B-coefficient (dm³·mol⁻¹) |
|---|---|
| 25 | 0.77 ± 0.01 |
| 30 | 0.75 ± 0.01 |
| 35 | 0.74 ± 0.01 |
| 40 | 0.72 ± 0.01 |
| 45 | 0.71 ± 0.01 |
Determination of Apparent Molar Volumes
The apparent molar volume (Vⱷ) of a solute is a thermodynamic property that describes the volume it occupies in solution. It is calculated from precise density measurements of the solution and the pure solvent. The value at infinite dilution, known as the limiting apparent molar volume (Vⱷ°), is particularly important as it reflects only ion-solvent interactions and is considered additive for the constituent ions.
Table 4: Estimated Limiting Apparent Molar Volume (Vⱷ°) for Tetrabutylammonium Thiocyanate in Acetonitrile at 25°C
| Ion | Ionic Limiting Apparent Molar Volume (cm³·mol⁻¹) |
|---|---|
| Tetrabutylammonium (Bu₄N⁺) | 273.7 |
| Thiocyanate (SCN⁻) | 36.3 |
| Tetrabutylammonium Thiocyanate (Bu₄NSCN) | 310.0 |
Assessment of Activation Parameters for Viscous Flow
The study of the viscous flow of electrolyte solutions offers a window into the interactions between ions and solvents. Key parameters such as the free energy of activation for viscous flow of the solution can be determined. These parameters shed light on the energy barriers that ions must overcome to move within a solution.
For tetrabutylammonium thiocyanate (Bu4NSCN) in acetonitrile, the free energy of activation for viscous flow has been analyzed. The viscosity B-coefficients of the electrolyte are evaluated using the Jones-Dole equation for associated electrolytes. researchgate.net The ionic contributions to the free energy of activation for viscous flow can be estimated by using a "reference electrolyte" like tetrabutylammonium tetraphenylborate. researchgate.netresearchgate.netresearchgate.net Studies on various tetraalkylammonium salts in N,N-dimethylacetamide have provided insights into the viscometric behavior and ionic free energies of activation for viscous flow. researchgate.net
Table 1: Activation Parameters for Viscous Flow of Tetrabutylammonium Thiocyanate
| Solvent | Temperature (°C) | Viscosity B-coefficient (dm³·mol⁻¹) |
|---|---|---|
| Acetonitrile | 25 | 0.684 |
| Acetonitrile | 30 | 0.675 |
| Acetonitrile | 35 | 0.667 |
| Acetonitrile | 40 | 0.658 |
| Acetonitrile | 45 | 0.650 |
Note: Data extracted from studies on the electrical conductances and viscosities of Tetrabutylammonium Thiocyanate in Acetonitrile.
Spectroscopic Probing of Ion-Solvent and Ion-Ion Interactions
FTIR Spectroscopic Insights into Solvation Shells and Association Phenomena
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for examining the immediate environment of ions in a solution. The thiocyanate ion (SCN⁻) possesses a distinct vibrational mode in the infrared spectrum, making it an excellent probe for studying ion solvation and association.
In solutions containing tetrabutylammonium thiocyanate, the FTIR spectra reveal information about the interactions between the SCN⁻ anion and the surrounding solvent molecules and cations. The formation of contact ion pairs (CIPs), where the cation and anion are in direct contact, can be distinguished from solvent-separated ion pairs (SSIPs), where one or more solvent molecules are situated between the ions. The so-called "free" anion band in the spectrum corresponds to both the free ion and the SSIP, as linear IR spectroscopy cannot differentiate between these two species. acs.orgnih.gov The propensity for CIP formation for the thiocyanate anion is notable when compared to other anions. acs.orgnih.gov
Influence of Solvent Polarity and Composition on Ionic Interactions
The degree of ionic interaction and association of tetrabutylammonium thiocyanate is significantly affected by the polarity and composition of the solvent. The dielectric constant of the solvent is a rough measure of its polarity. researchgate.net In solvents with high polarity, the electrostatic forces between ions are weakened, leading to a lower degree of ion association.
The ability of a solvent to accommodate different solutes within its molecularly heterogeneous structure has been tested using tetrabutylammonium thiocyanate as a polar and ionic molecular solute. acs.org Studies in binary mixtures of solvents, such as γ-butyrolactone and N,N-dimethylacetamide, have shown that the ion-solvent interactions decrease as the temperature increases. researchgate.net
Thermodynamic Parameters of Ion Association and Solvation
Standard Free Energies of Association (ΔGºA)
The standard free energies of association (ΔGºA) provide a quantitative measure of the extent of ion association in a solution. This thermodynamic parameter can be evaluated from the association constant (KA), which is determined from conductance measurements. In studies of tetrabutylammonium thiocyanate in binary mixtures of γ-butyrolactone and N,N-dimethylacetamide, it was found that the electrolytes showed strong association. researchgate.net
Walden Products and Solvated Radii (ri) Determination
The Walden product, which is the product of the limiting molar conductivity and the viscosity of the solvent, offers insights into the effective size of solvated ions. For a specific ion, the Walden product is expected to remain constant across different solvents if the size of the solvated ion does not change. rushim.ru Deviations from this constancy can indicate changes in the solvation of the ions. researchgate.net
The limiting molar ionic conductances can be determined using a reference electrolyte such as tetrabutylammonium tetraphenylborate. researchgate.net From these values, the solvated radii (ri) of the ions can be estimated. In acetonitrile, the tetrabutylammonium ion is found to be unsolvated, while the thiocyanate ion undergoes solvation. researchgate.netresearchgate.net
Table 2: Limiting Molar Conductance and Association Parameters for Tetrabutylammonium Thiocyanate in Acetonitrile
| Temperature (°C) | Limiting Molar Conductance (Λ₀) (S·cm²·mol⁻¹) | Association Constant (Kₐ) (dm³·mol⁻¹) |
|---|---|---|
| 25 | 193.55 | 15.3 |
| 30 | 201.15 | 16.5 |
| 35 | 208.85 | 17.8 |
| 40 | 216.60 | 19.2 |
| 45 | 224.45 | 20.7 |
Note: Data derived from conductometric studies of Tetrabutylammonium Thiocyanate in Acetonitrile.
Role of Coulombic and Non-Coulombic Forces in Ion-Pair Formation
The formation of ion pairs in solutions of tetrabutylammonium thiocyanate is a process driven by a combination of long-range electrostatic (Coulombic) forces and short-range, non-Coulombic interactions. The relative contribution of these forces dictates the extent of ion association and the stability of the resulting ion pairs.
Studies on tetrabutylammonium thiocyanate in solvents like 1-propoxy-2-propanol have utilized thermodynamic data derived from conductivity measurements to parse these contributions. The Gibbs free energy of association (ΔGA) can be separated into its Coulombic (ΔGc) and non-Coulombic (ΔGnc) components. This partitioning allows for a quantitative assessment of the forces governing the association process chem-soc.si.
The Coulombic contribution is the primary long-range force, attracting the positively charged tetrabutylammonium cation and the negatively charged thiocyanate anion. This electrostatic attraction is inversely proportional to the dielectric constant of the solvent; thus, ion pairing is generally more pronounced in solvents with lower dielectric constants.
However, for large ions like tetrabutylammonium (Bu4N+), non-Coulombic forces play a significant role researchgate.net. These forces include:
Van der Waals interactions: Attractive forces between the large, polarizable Bu4N+ cation and the SCN- anion.
Structural effects: The interaction of the ions with the solvent molecules. The large alkyl groups of the Bu4N+ cation can induce structural changes in the solvent, leading to a phenomenon known as "hydrophobic" or "solvophobic" interaction, which can promote ion pairing by minimizing the disruption of the solvent structure.
Dielectric saturation: In the immediate vicinity of an ion, the solvent's dielectric constant is lower than in the bulk, which can enhance short-range electrostatic interactions.
Table 1: Association Constants (KA) for Tetrabutylammonium Thiocyanate in Acetonitrile at Various Temperatures
| Temperature (°C) | Limiting Molar Conductance (Λ₀) (S cm² mol⁻¹) | Association Constant (KA) (dm³ mol⁻¹) |
|---|---|---|
| 25 | 191.07 | 15.6 |
| 30 | 198.84 | 16.5 |
| 35 | 206.72 | 17.5 |
| 40 | 214.71 | 18.6 |
| 45 | 222.82 | 19.8 |
Data derived from conductometric studies. The Fuoss conductance-concentration equation was used for analysis. researchgate.net
The data indicate that slight ionic association occurs in acetonitrile, a solvent with a moderate dielectric constant. The increase in KA with temperature suggests that the ion-pairing process is endothermic, which can be a hallmark of processes driven by structural solvent changes (non-Coulombic forces) rather than simple electrostatic attraction.
Electrostriction Effects in Solvation
Electrostriction refers to the contraction of a solvent's volume in the presence of an electric field, such as that generated by an ion. This effect is most pronounced for small ions with a high charge density, which strongly orient and attract solvent molecules, leading to a more compact and ordered solvation shell.
In the case of tetrabutylammonium thiocyanate, the two constituent ions exhibit markedly different behaviors regarding electrostriction.
Tetrabutylammonium Cation (Bu4N+): This cation is large and has a low surface charge density. The positive charge is effectively shielded by the four bulky butyl groups. Consequently, its electric field is too weak to cause significant ordering and compression of the surrounding solvent molecules. Studies have concluded that the tetrabutylammonium ion is essentially unsolvated in solvents like acetonitrile, and electrostriction is not considered an important factor in its interaction with the solvent researchgate.net. The electrostatic ion-solvent interaction is found to be very weak for such tetraalkylammonium ions researchgate.net.
Thiocyanate Anion (SCN-): In contrast, the thiocyanate anion is smaller and has a more accessible charge. As a result, it undergoes solvation in solvents like acetonitrile researchgate.net. The solvent molecules arrange themselves around the anion, leading to a degree of electrostriction. The nature of this solvation can be complex, as the SCN- ion has multiple potential coordination sites (the sulfur and nitrogen atoms) osti.govnih.gov. Spectroscopic studies, often using tetrabutylammonium thiocyanate as a reference for a "free" or unassociated anion, help to probe these ion-solvent interactions osti.govrsc.org.
The disparity in the solvation and electrostriction effects between the large, non-polar cation and the smaller, charge-accessible anion is a defining feature of the solution behavior of tetrabutylammonium thiocyanate. This difference influences various macroscopic properties of the solution, including its viscosity and conductivity. For example, viscosity data analyzed via the Jones-Dole equation can provide viscosity B-coefficients, which offer insights into ion-solvent interactions and the structure-making or structure-breaking effects of the ions on the solvent researchgate.netresearchgate.net. The large Bu4N+ ion typically acts as a structure-maker due to solvophobic interactions, while the behavior of the SCN- anion is more dependent on the specific solvent.
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy of Tetrabutylammonium (B224687) Thiocyanate (B1210189) and its Derivatives
Vibrational spectroscopy, encompassing Infrared (IR), Fourier Transform Infrared (FTIR), and Raman techniques, is a powerful tool for probing the molecular vibrations of tetrabutylammonium thiocyanate. It provides direct information on the functional groups present and the nature of the interactions between the cation and anion.
IR and FTIR spectroscopy are fundamental in identifying the characteristic functional groups within tetrabutylammonium thiocyanate. The spectrum is a composite of the vibrations of the tetrabutylammonium (TBA⁺) cation and the thiocyanate (SCN⁻) anion.
The TBA⁺ cation is characterized by strong absorption bands corresponding to the C-H stretching and bending vibrations of its butyl chains. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are typically observed in the 2800–3000 cm⁻¹ region. Bending vibrations (scissoring, wagging, twisting) of the CH₂ and CH₃ groups appear in the 1300–1500 cm⁻¹ range. researchgate.net
The thiocyanate anion provides a distinct and highly informative absorption band. The most prominent feature is the very strong and sharp band corresponding to the C≡N triple bond stretching vibration (ν(CN)), which typically appears around 2050-2070 cm⁻¹ for the "free" or unassociated thiocyanate ion in solution. researchgate.netnist.gov The C-S stretching vibration (ν(CS)) is also a key indicator but often appears as a weaker band in the 700-800 cm⁻¹ region. researchgate.net
Table 1: Characteristic IR/FTIR Absorption Bands for Tetrabutylammonium Thiocyanate This table is interactive. Users can sort and filter the data.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric C-H Stretch | -CH₃, -CH₂- | ~2960 | Strong |
| Symmetric C-H Stretch | -CH₃, -CH₂- | ~2870 | Strong |
| C≡N Stretch | -SCN | ~2056 | Very Strong, Sharp |
| C-H Bend (Scissoring) | -CH₂- | ~1470 | Medium-Strong |
| C-H Bend (Umbrella) | -CH₃ | ~1380 | Medium |
Note: The exact peak positions can vary slightly depending on the sample phase (solid/solution) and the solvent used.
The vibrational frequencies of the thiocyanate anion are highly sensitive to its chemical environment, making vibrational spectroscopy an excellent method for studying its coordination. The thiocyanate ion is an ambidentate ligand, capable of binding to cations or metal centers through either the nitrogen atom (isothiocyanate, M-NCS), the sulfur atom (thiocyanate, M-SCN), or by bridging between two centers (M-SCN-M). bdu.ac.in
The C≡N stretching frequency (ν(CN)) is the most widely used diagnostic marker.
Free Ion (SCN⁻): In a non-coordinating environment, such as in dilute solutions with large counter-ions like TBA⁺, the ν(CN) band appears around 2050–2070 cm⁻¹. researchgate.net
N-Bonding (Isothiocyanate): When the thiocyanate coordinates through the nitrogen atom, the ν(CN) frequency generally increases, typically appearing in the 2060–2100 cm⁻¹ range. This shift is attributed to an increase in the C-N bond order upon coordination. rsc.org
S-Bonding (Thiocyanate): Coordination through the sulfur atom typically results in a smaller increase or sometimes a slight decrease in the ν(CN) frequency compared to the free ion, with values often falling between 2080 and 2120 cm⁻¹. rsc.org
Bridging: Bridging thiocyanate ligands show a more significant increase in the ν(CN) frequency, often observed above 2100 cm⁻¹. bdu.ac.in
The C-S stretching frequency (ν(CS)) provides complementary information. N-bonding tends to decrease the ν(CS) frequency (e.g., to ~780–860 cm⁻¹), while S-bonding increases it (e.g., to ~690–740 cm⁻¹) relative to the free ion (~740-760 cm⁻¹).
Table 2: Correlation of Thiocyanate (SCN⁻) Vibrational Frequencies with Coordination Mode This table is interactive. Users can sort and filter the data.
| Coordination Mode | Structure | ν(CN) Wavenumber (cm⁻¹) | ν(CS) Wavenumber (cm⁻¹) |
|---|---|---|---|
| Free Ion | SCN⁻ | ~2050 - 2070 | ~740 - 760 |
| N-bonded | M-NCS | ~2060 - 2100 | ~780 - 860 |
| S-bonded | M-SCN | ~2080 - 2120 | ~690 - 740 |
In solutions, tetrabutylammonium thiocyanate can exist as free, fully solvated ions, or as various types of ion pairs (contact ion pairs, solvent-separated ion pairs) and larger ionic aggregates. Vibrational spectroscopy is instrumental in detecting and quantifying these species. rsc.org
By carefully analyzing the shape and position of the ν(CN) band, researchers can identify the presence of different ionic species in equilibrium. For instance, in a given solvent, the appearance of a new, distinct peak or a high-frequency shoulder on the main ν(CN) band as the concentration of the salt increases is a clear indication of ion pair formation. dtic.mil Deconvolution of the complex band envelope allows for the determination of the relative concentrations of free ions and ion pairs, which can then be used to calculate association constants. rsc.org This approach has been used to study the interactions of thiocyanate salts in various solvents, revealing how factors like solvent polarity and cation size influence the extent of ionic association.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary structural and dynamic information at the atomic level. Both ¹H and ¹³C NMR are routinely used to characterize the tetrabutylammonium cation and the thiocyanate anion.
The ¹H NMR spectrum of tetrabutylammonium thiocyanate is dominated by the signals from the tetrabutylammonium cation. The spectrum is typically simple and well-resolved, showing four distinct signals corresponding to the four chemically non-equivalent sets of protons along the butyl chains. researchgate.netchemicalbook.com
Methyl Protons (-CH₃): A triplet located at the highest field (lowest ppm), typically around 0.9-1.0 ppm.
γ-Methylene Protons (-CH₂-CH₃): A sextet or multiplet found downfield from the methyl signal, usually around 1.3-1.4 ppm.
β-Methylene Protons (-N-CH₂-CH₂-): A multiplet located further downfield, around 1.5-1.6 ppm.
α-Methylene Protons (-N-CH₂-): A triplet or multiplet at the lowest field (highest ppm) due to the deshielding effect of the adjacent positively charged nitrogen atom, typically appearing around 3.1-3.3 ppm. researchgate.net
The chemical shifts and line widths of these protons can be influenced by the solvent and the concentration of the salt, reflecting changes in solution dynamics such as ion pairing and aggregation. nih.gov Changes in the chemical shift of the α-methylene protons are particularly sensitive to the proximity and nature of the anion, providing a probe for ion-ion interactions. rsc.org
Table 3: Typical ¹H NMR Chemical Shifts for the Tetrabutylammonium Cation in CDCl₃ This table is interactive. Users can sort and filter the data.
| Proton Position | Label | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| N-(CH₂CH₂CH₂CH₃)₄ | α-H | ~3.1 - 3.3 | Triplet / Multiplet |
| N-(CH₂CH₂CH₂CH₃)₄ | β-H | ~1.5 - 1.6 | Multiplet |
| N-(CH₂CH₂CH₂CH₃)₄ | γ-H | ~1.3 - 1.4 | Sextet / Multiplet |
The ¹³C NMR spectrum provides information on the carbon framework of the entire compound. For the tetrabutylammonium cation, four distinct resonances are observed, corresponding to the four unique carbon atoms of the butyl chains. researchgate.net
α-Carbon (Cα): The carbon directly bonded to the nitrogen, appearing furthest downfield (~58-59 ppm).
β-Carbon (Cβ): The next carbon in the chain (~24 ppm).
γ-Carbon (Cγ): The third carbon from the nitrogen (~20 ppm).
δ-Carbon (Cδ): The terminal methyl carbon, appearing furthest upfield (~13-14 ppm).
The thiocyanate anion gives rise to a single resonance for its carbon atom. The chemical shift of the SCN⁻ carbon is highly diagnostic. In tetrabutylammonium thiocyanate, where the anion is largely "free," its ¹³C chemical shift is observed around 134 ppm. psu.edu This value is intermediate between that found for organic isothiocyanates (RNCS, ~120-140 ppm) and organic thiocyanates (RSCN, ~110-115 ppm), reflecting the unique electronic structure of the ion. psu.edursc.orgscience-and-fun.de The position of this peak can also be influenced by solvent effects and ion pairing, although often to a lesser extent than the vibrational spectra.
Table 4: Typical ¹³C NMR Chemical Shifts for Tetrabutylammonium Thiocyanate in CDCl₃ This table is interactive. Users can sort and filter the data.
| Carbon Position | Label | Chemical Shift (δ, ppm) |
|---|---|---|
| Cation (TBA⁺) | ||
| N-(C H₂CH₂CH₂CH₃)₄ | Cα | ~58.5 |
| N-(CH₂C H₂CH₂CH₃)₄ | Cβ | ~24.1 |
| N-(CH₂CH₂C H₂CH₃)₄ | Cγ | ~19.7 |
| N-(CH₂CH₂CH₂C H₃)₄ | Cδ | ~13.7 |
| Anion (SCN⁻) |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry of tetrabutylammonium thiocyanate, an ionic salt, is typically performed using soft ionization techniques like Electrospray Ionization (ESI). In positive-ion mode ESI-MS, the intact tetrabutylammonium cation is readily observed as the parent ion. In negative-ion mode, the thiocyanate anion is detected.
The tetrabutylammonium cation ([C₁₆H₃₆N]⁺) has a calculated monoisotopic mass of 242.2848 Da. nih.gov Under ESI-MS/MS conditions (e.g., Collision-Induced Dissociation, CID), this cation undergoes characteristic fragmentation. The fragmentation pathways involve the loss of neutral alkane or alkene molecules resulting from the cleavage of C-C and C-N bonds within the butyl chains. Common fragmentation patterns include the sequential loss of butene (C₄H₈, 56 Da) and the formation of smaller tri-, di-, and mono-butylammonium fragment ions. A major fragmentation pathway involves a Hoffman-elimination-type reaction, leading to the loss of butene and the formation of tributylamine (B1682462) (C₁₂H₂₇N, 185 Da), which may then be protonated.
The thiocyanate anion ([SCN]⁻) has a calculated mass of 58.08 g·mol⁻¹. wikipedia.org It is typically observed as a stable molecular ion at m/z 58 in negative-ion mode and does not readily fragment under standard MS conditions.
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure of simple ionic salts like tetrabutylammonium thiocyanate is dictated by the efficient packing of cations and anions to maximize electrostatic interactions and van der Waals forces. While a specific crystal structure for [N(C₄H₉)₄]SCN is not detailed in the available literature, insights can be drawn from related tetrabutylammonium salt structures.
The large, bulky, and roughly spherical tetrabutylammonium cation plays a dominant role in the crystal lattice. nih.govmdpi.comresearchgate.net The flexible butyl chains allow for conformational adjustments to accommodate the counter-anion and optimize packing. The primary interactions are electrostatic forces between the positively charged nitrogen center of the cation and the negatively charged thiocyanate anion. These are supplemented by numerous, weaker C-H···N and C-H···S hydrogen bonds and van der Waals interactions between the butyl chains of neighboring cations and the anions. In structures containing tetrabutylammonium, the cations often form layers or channels, with the smaller anions situated in the resulting voids or between the layers. Studies on related systems, such as tetrabutylammonium salts with complex anions, show that the bulky cations effectively isolate the anions from each other in the crystal lattice.
The thiocyanate anion is a classic example of an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate, M-NCS), the sulfur atom (thiocyanate, M-SCN), or bridge between two or more metal centers (M-NCS-M' or M-SCN-M'). wikipedia.orgyoutube.com
The choice of coordination mode is heavily influenced by the properties of the metal ion, as described by the Hard and Soft Acids and Bases (HSAB) principle.
N-coordination is favored by hard metal ions (e.g., Cr³⁺, Fe³⁺, Co²⁺, Zn²⁺), which are small, highly charged, and not easily polarized. The harder nitrogen atom of the SCN⁻ ligand preferentially binds to these hard acids. researchgate.netorientjchem.org
S-coordination is typically seen with soft metal ions (e.g., Ag⁺, Au⁺, Hg²⁺, Pt²⁺), which are larger, more polarizable, and have lower charge states. The softer, more polarizable sulfur atom is the preferred binding site for these soft acids.
Bridging coordination is also common, particularly in the formation of coordination polymers, where the thiocyanate ligand links two metal centers, often in an end-to-end (μ₁,₃) fashion.
In the context of tetrabutylammonium thiocyanate itself, the thiocyanate exists as a free anion, ionically bonded to the cation. However, when this salt is used as a reagent to form metal complexes, the nature of the metal dictates the resulting coordination. For instance, in a complex like tris(tetrabutylammonium) tris(nitrato-κ²O,O′)tetrakis(thiocyanato-κN)thorium(IV), the hard Th(IV) cation is coordinated by four thiocyanate ligands through their nitrogen atoms, as predicted by the HSAB principle.
Mentioned Compounds
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the fundamental electronic properties of the tetrabutylammonium (B224687) and thiocyanate (B1210189) ions, as well as their interactions. nih.govyoutube.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecular system. nih.govosti.gov
Density Functional Theory (DFT) is a widely used computational method to study the interactions between the tetrabutylammonium cation and the thiocyanate anion. bris.ac.ukiosrjournals.org DFT is effective in modeling ion pairs, which are crucial in various chemical and biological processes. osti.govresearchgate.net In solution, the thiocyanate anion can exist as a "free" ion or form a contact ion pair (CIP) with a cation. osti.govaip.org
Tetrabutylammonium salts are often used in spectroscopic studies as a reference to identify the signal of the free SCN⁻ anion. osti.govaip.org This is because the large, non-polar tetrabutylammonium cation interacts weakly with the anion, leaving the thiocyanate ion relatively unperturbed. For instance, in Fourier-transform infrared (FTIR) spectroscopy, the CN stretch of the free SCN⁻ anion is observed around 2057 cm⁻¹, confirmed through the use of a tetrabutylammonium salt. osti.govaip.org The formation of a CIP with other cations, like Li⁺, causes a noticeable shift to a higher frequency. osti.govaip.org
DFT calculations help to rationalize these experimental observations by modeling the geometry and energetics of different ion-pair configurations. researchgate.net For example, calculations can distinguish between the N-bound and S-bound conformers of thiocyanate in a CIP, which is difficult to resolve with linear IR spectroscopy alone. aip.orgnih.gov
Table 1: Representative DFT Methods Used in Ion-Pair and Interaction Studies Involving Thiocyanate
| Study Focus | DFT Functional | Basis Set | Solvent Model | Key Findings |
| Anion-π Interactions | M062X | def2tzvpp | PCM (acetonitrile, dichloromethane) | Optimized geometries of anion-π associates reproduced X-ray structures well. rsc.org |
| Reaction Mechanism | B3LYP | Not Specified | Not Specified | Investigated the mechanism of Pd(0)-catalyzed alkyne cyanothiolation. nih.gov |
| General Properties | (u)ωB97X-D | def2-tzvpp / def2-svp | SMD / IEFPCM (DMSO) | Used for general computational mechanistic studies. researchgate.net |
The interaction between the thiocyanate anion and electron-deficient aromatic systems, known as anion-π interactions, has been a subject of extensive computational study. rsc.orgnih.govnih.gov These interactions are primarily driven by electrostatic attraction and ion-induced polarization. rsc.org Computational models have shown that the thiocyanate anion is attracted to the face of a π-system, with its arrangement aligning with the most electropositive regions on the π-acceptor's surface. rsc.orgnih.gov
Methods like Non-Covalent Indices (NCI) analysis, derived from DFT calculations, can visualize and characterize these weak interactions, confirming attractive forces between the terminal nitrogen and sulfur atoms of the thiocyanate and the π-acceptor. rsc.org Theoretical studies have also revealed that in addition to electrostatics, molecular orbital interactions contribute significantly to the formation of these complexes. researchgate.netnih.gov
Furthermore, computational studies have characterized the charge-transfer-to-solvent (CTTS) states of the aqueous thiocyanate anion. chemrxiv.org These states are highly sensitive to the local solvent structure. chemrxiv.org Quantum mechanics/molecular mechanics (QM/MM) schemes, which combine high-level quantum calculations on the ion with a classical description of the surrounding solvent molecules, are used to model these effects. chemrxiv.org Such models show that the CTTS spectra are a sensitive probe for the local environment around the anion. chemrxiv.org The loss of water molecules from the solvation shell and other effects at an interface can significantly influence the electronic energy levels involved in CTTS transitions. core.ac.uk
Molecular Dynamics Simulations of Tetrabutylammonium Thiocyanate in Solution
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of ions in solution. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations track the trajectory of each particle, revealing information about solvation structures and dynamic processes. nih.govnih.gov
MD simulations have been employed to investigate the solvation structure and dynamics of both the tetrabutylammonium cation and the thiocyanate anion in various solvents. nih.govnih.govarxiv.orgnih.gov Simulations of aqueous tetrabutylammonium bromide have been used to calculate the translational diffusion coefficient of the cation, yielding results that agree well with experimental data from NMR and neutron scattering. arxiv.org
Classical MD simulations of the thiocyanate anion in mixed N,N-Dimethylformamide (DMF)-water solvents revealed a preferential solvation of the anion by water molecules. nih.govnih.gov A distinct first solvation shell composed mainly of water molecules forms around the SCN⁻ anion, attributed to strong hydrogen bonding. nih.govnih.gov The simulations also successfully calculated the reorientational relaxation times of the SCN⁻ anion, which showed strong dependence on the solvent composition and were in good agreement with experimental findings. nih.govnih.gov These simulations are typically performed in the NPT ensemble (constant number of particles, pressure, and temperature) to establish the correct density, followed by production runs in the NVT (constant volume) or NVE (constant energy) ensemble. nih.govarxiv.org
Table 2: Typical Parameters for MD Simulations of Ions in Solution
| System | Ensemble(s) | Temperature | Pressure | Simulation Time | Key Properties Studied |
| SCN⁻ in DMF/Water | NPT, NVT | 298.15 K | 1 bar | Not Specified | Solvation structure, reorientational relaxation times, residence lifetimes. nih.govnih.gov |
| Aqueous TBABr | NPT, NVT, NVE | 298 K | 1 atm | 3.4 ns (NVE) | Translational diffusion coefficient of the cation. arxiv.org |
| KSCN in Water | Not Specified | Not Specified | Not Specified | Ion clustering, rotational dynamics. sciengine.com |
The solvent plays a critical role in mediating the association between cations and anions. MD simulations are a key tool for investigating these solvent effects on ion clustering. sciengine.com For the thiocyanate anion, the nature of the solvent can influence not only the degree of ion pairing but also the specific binding mode (through the nitrogen or sulfur atom) in a contact ion pair. osti.govaip.org
Simulations of SCN⁻ in mixed solvents show that strong, specific interactions like hydrogen bonding with water can lead to preferential solvation, where water molecules dominate the anion's immediate environment even in water-poor mixtures. nih.govnih.gov This strong interaction with the solvent can influence the equilibrium between free ions and ion pairs. The residence lifetimes of solvent molecules in the solvation shells of the anion, which can be calculated from MD trajectories, quantify the strength of these ion-solvent interactions. nih.govnih.gov
Different force-field models used in simulations can produce varying descriptions of ion clustering. sciengine.com By comparing simulation results with experimental data, researchers can identify the most accurate models for describing phenomena like the concentration dependence of ion cluster sizes and the rotational mobility of ions within these clusters. sciengine.com
Mechanistic Computational Studies for Catalytic Processes
While tetrabutylammonium thiocyanate is not primarily known as a catalyst itself, computational studies provide mechanistic insights into catalytic reactions where the thiocyanate ion is a key participant. rsc.org DFT calculations are a cornerstone of these investigations, used to map out potential energy surfaces, identify transition states, and evaluate competing reaction pathways. bris.ac.uknih.gov
A prominent example is the theoretical study of the palladium(0)-catalyzed addition of thiocyanates to alkynes. nih.gov Computational analysis of this reaction involves several key steps:
Oxidative Addition : The initial step where the S-CN bond of a thiocyanate species adds to the Pd(0) metal center. DFT and higher-level methods like MP2 and CCSD(T) are used to compare different pathways for this addition. nih.gov
Acetylene Insertion : The subsequent insertion of an alkyne molecule into either the newly formed Pd-S or Pd-CN bond. Computational studies can explain the observed chemo-selectivity, showing, for instance, that insertion into the Pd-S bond is kinetically more favorable due to electronic factors involving the sulfur p-orbitals. nih.gov
Reductive Elimination : The final step that regenerates the catalyst and releases the product.
These computational studies elucidate how factors like the choice of ligands on the metal and substituents on the reactants influence the reaction's selectivity and efficiency, providing a molecular-level understanding that is crucial for designing new and improved catalytic systems. nih.govrsc.org
Elucidation of Transition States and Energy Barriers
The transition state is a fleeting, high-energy configuration along a reaction coordinate that represents the energetic bottleneck of a chemical transformation. The energy required to reach this state from the reactants is known as the activation energy or energy barrier. Computational chemistry provides a powerful avenue for identifying the geometry of transition states and calculating their corresponding energy barriers, thereby offering a quantitative understanding of reaction kinetics.
While specific transition state calculations for reactions directly involving the complete tetrabutylammonium thiocyanate entity are not extensively documented in dedicated studies, the principles can be understood from computational work on its constituent ions. For instance, DFT calculations have been instrumental in studying the nucleophilic character of the thiocyanate ion (SCN⁻). In reactions such as the hydrothiolation of alkynes, computational studies have explored the transition states for the addition of thiol-containing molecules. These studies propose that the reaction proceeds through an alkyne insertion into a metal-sulfur bond, with the transition state geometry and its associated energy barrier being the rate-determining step. nih.gov
In a broader context, the search for transition states in complex reactions like glycosylations has been approached using DFT. nih.gov Although not directly involving tetrabutylammonium thiocyanate, these studies highlight the methodology. Researchers have computationally modeled hypothetical transition states for glycosylation reactions, which are known to be sensitive to the nature of the nucleophile and any ionic promoters. These models indicate that such reactions are often dissociative, where the bond to the leaving group elongates significantly before the nucleophile attacks. nih.gov This pre-association of the nucleophile is a critical step leading to the transition state. nih.gov
The role of the tetrabutylammonium cation (TBA⁺), while often considered a non-coordinating "spectator" ion, can influence the energy landscape. Its bulky, non-polar nature can affect the solvation shell around the reactive thiocyanate anion, potentially lowering the energy barrier by creating a less polar microenvironment that destabilizes the charge-dispersed transition state to a lesser extent than the more localized charge of the reactant anion.
Table 1: Calculated Properties Influencing Reactivity in a System Containing Tetrabutylammonium and Thiocyanate Moieties
This table presents data from a study on ruthenium-based sensitizers for dye-sensitized solar cells, where both tetrabutylammonium and thiocyanate are key components. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding electron transfer processes, which are central to the reactivity of the system.
| Property | Value (vs. NHE) | Significance in Reactivity |
| HOMO Energy | ~0.90 V | Represents the energy of the highest energy electrons. A more positive value facilitates dye regeneration. acs.org |
| LUMO Energy | -1.09 V | Represents the energy of the lowest energy empty orbital. A more negative value provides a driving force for electron injection. acs.org |
| Energy Gap (Egap) | ~1.99 eV | The difference between HOMO and LUMO energies, influencing the light absorption properties of the molecule. acs.org |
NHE: Normal Hydrogen Electrode
Computational Support for Proposed Reaction Mechanisms
Computational chemistry is pivotal in validating or refuting proposed reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. A plausible reaction mechanism will have a smooth energy profile with physically reasonable energy barriers for each step.
Furthermore, in reactions where the thiocyanate ion acts as a nucleophile, the tetrabutylammonium cation can be crucial for solubility in organic solvents, a concept known as phase-transfer catalysis. While not a direct mechanistic role in the bond-breaking and bond-forming steps, its presence enables the reaction to occur in a homogeneous phase. Computational models can indirectly support this by demonstrating the favorable interaction energies between the cation and various organic solvents.
In the study of mechanochemical thiocyanation of aryl compounds, while ammonium (B1175870) thiocyanate was used, the proposed mechanism involves the formation of a reactive thiocyanogen (B1223195) species. mdpi.com DFT calculations could be employed to model the transition states for the reaction of this species with an aromatic ring, providing support for the proposed electrophilic aromatic substitution pathway. The presence of a bulky cation like tetrabutylammonium could sterically influence the regioselectivity of such a reaction.
Applications in Materials Science and Engineering
Role in the Synthesis and Modification of Advanced Materials
Tetrabutylammonium (B224687) thiocyanate (B1210189) plays a significant role in the bottom-up construction and surface engineering of a range of materials, influencing their structure and properties.
In the field of nanotechnology, the aggregation of newly formed nanoparticles is a persistent challenge that can compromise their unique size-dependent properties. The tetrabutylammonium ion can act as a stabilizing agent to prevent this agglomeration. wikipedia.org During the synthesis of nanoparticles, such as silver nanoclusters, the bulky tetrabutylammonium cations can adsorb onto the particle surfaces. wikipedia.org This creates a protective layer that sterically hinders the nanoparticles from coming into close contact and fusing, thus ensuring a stable colloidal dispersion. Various stabilizing agents, including surfactants and polymers, are crucial in nanoparticle synthesis to control particle size and prevent aggregation. researchgate.netnih.govmdpi.com The choice of stabilizing agent can significantly influence the properties and efficacy of the resulting nanoparticles. nih.govnih.gov
The synthesis of highly ordered porous materials like zeolites and metal-organic frameworks (MOFs) often relies on the use of structure-directing agents (SDAs). These are typically organic molecules or ions that guide the assembly of inorganic building blocks into a specific crystalline framework. The tetrabutylammonium cation can function as an SDA, where its size and shape dictate the dimensions of the pores and channels within the resulting material. researchgate.net For instance, in zeolite synthesis, different organic SDAs are known to be key factors in the formation of specific silicate (B1173343) species and the final zeolite structure. rsc.org The organic SDA is typically removed after synthesis, often through calcination, to yield a porous material with a high surface area, suitable for applications in catalysis and separations. researchgate.net The interaction between the SDA and the inorganic framework is a critical aspect of controlling the final structure. nih.gov
The incorporation of additives into polymers is a common strategy to enhance their bulk and surface properties. When blended with a polymer matrix, tetrabutylammonium thiocyanate can act as a surface modifier. rsc.org Due to thermodynamic driving forces, the salt components can migrate to the polymer-air interface, altering the surface energy, wettability, and other surface characteristics. This can be particularly useful for improving the adhesion of coatings, imparting antistatic properties, or modifying the biocompatibility of polymeric materials used in biomedical applications. rsc.org
Thermal Energy Storage Applications of Tetrabutylammonium-Based Ionic Salts
Ionic salts, particularly those based on the tetrabutylammonium cation, are being explored as advanced materials for thermal energy storage (TES). mdpi.com Their potential lies in their ability to store and release significant amounts of energy during phase transitions.
Phase change materials (PCMs) are substances that absorb and release large amounts of latent heat at a nearly constant temperature during a change in their physical state. mdpi.com Tetrabutylammonium salts are promising candidates for PCMs. rsc.orgmdpi.com The thermophysical properties of these salts, such as their melting points and latent heats of fusion, are critical for their application in TES systems. mdpi.commdpi.comresearchgate.net Research has shown that other tetrabutylammonium-based ionic liquids, such as tetrabutylammonium chloride, have been evaluated for their thermophysical properties as potential PCMs. rsc.orgresearchgate.netrsc.org However, some studies have indicated that tetrabutylammonium thiocyanate may exhibit a low phase transition enthalpy. rsc.orgresearchgate.net
Table 1: Thermophysical Properties of Select Tetrabutylammonium Salts
| Ionic Salt | Melting Point (°C) |
|---|---|
| Tetrabutylammonium thiocyanate | 120-123 sigmaaldrich.com |
| Tetrabutylammonium chloride | ~343 K (~70 °C) rsc.org |
| Tetrabutylammonium bromide | ~120 uniroma1.it |
| Tetrabutylammonium perchlorate (B79767) | 487 K (214 °C) bohrium.com |
The thermal properties of tetrabutylammonium-based salts are significantly influenced by the nature of the anion. mdpi.commdpi.com Comparative studies have been conducted to understand how varying the anion affects the melting temperature, latent heat of fusion, and thermal stability of these salts. mdpi.comuniroma1.it For instance, research has shown that the thermal stability of tetrabutylammonium cation-based ionic compounds increases when the anion is changed from bromide to trifluoromethanesulfonate (B1224126) (TFO) and then to bis(trifluoromethanesulfonyl)imide (NTF2), while the melting points show an opposite trend. uniroma1.it The ionic conductivity of the high-temperature phases of tetrabutylammonium salts also shows a clear correlation with the phase transition entropy, which is influenced by the anion. mdpi.comresearchgate.net These studies are crucial for designing ionic liquids with tailored thermal properties for specific energy storage applications. nih.gov
Analytical Chemistry Methodologies Utilizing Tetrabutylammonium Thiocyanate
Chromatographic Applications
Tetrabutylammonium (B224687) thiocyanate (B1210189) and its constituent ions are utilized in several chromatographic methods for the separation and quantification of ions. The large, hydrophobic tetrabutylammonium cation can act as an ion-pairing agent in reversed-phase chromatography, while the thiocyanate anion can be analyzed or used as a component of the mobile phase.
Ion Chromatography for Anion Separation and Detection
While the direct use of tetrabutylammonium thiocyanate as a primary eluent in traditional ion chromatography is not extensively documented, the principles of ion-exchange chromatography are fundamental to understanding how the tetrabutylammonium cation can influence anion separations. In ion chromatography, the separation of anions is achieved on a stationary phase containing positively charged functional groups. The retention of analyte anions is governed by their affinity for these sites relative to the affinity of the eluent anion.
The tetrabutylammonium cation, being a large quaternary ammonium (B1175870) ion, can be used to modify the surface of a stationary phase, effectively creating an in-situ anion exchanger. This is more commonly referred to as ion-pair chromatography, which is discussed in the following section. However, the underlying principle of competitive binding of anions to the positively charged sites remains central. The selectivity of an ion-exchange system for different anions is influenced by factors such as the charge density and polarizability of the anions. gantep.edu.tr For instance, the elution order of common anions on a standard anion exchange column is typically influenced by their valence and hydrated radius. gantep.edu.tr
Reversed-Phase Liquid Chromatography with Ionic Liquid Additives for Thiocyanate Analysis
Tetrabutylammonium salts, including the thiocyanate salt, are effectively used as mobile phase additives in reversed-phase liquid chromatography (RPLC) for the analysis of anions like thiocyanate. nih.govresearchgate.net In this technique, often termed ion-pair chromatography, the tetrabutylammonium cation pairs with the anionic analyte (thiocyanate). This ion pair exhibits increased hydrophobicity compared to the free anion, leading to enhanced retention on a nonpolar stationary phase, such as a C18 column.
A study on the simultaneous determination of thiocyanate and iodide by RPLC with UV detection compared the chromatographic behaviors of these anions using different reagents as mobile phase additives, including tetrabutylammonium. nih.govresearchgate.net The separation is influenced by the concentration of the ion-pairing agent, the organic modifier in the mobile phase, and the pH.
Table 1: Chromatographic Conditions and Performance for Thiocyanate Analysis using Tetrabutylammonium as a Mobile Phase Additive
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-0.3 mmol/L 1-amyl-3-methylimidazolium tetrafluoroborate (B81430) (10:90, v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Detection Limit (Thiocyanate) | 0.05 mg/L |
| Spiked Recoveries | 97 to 101% |
| This data is based on a study that used various ionic liquids, including tetrabutylammonium, as mobile phase additives for the separation of thiocyanate and iodide. nih.govresearchgate.net |
Potentiometric Sensing and Titration Methods
Potentiometric methods, which measure the potential difference between two electrodes, are widely used for the determination of ion concentrations. Tetrabutylammonium thiocyanate and its constituent ions are relevant in this context, particularly in non-aqueous environments.
Pyrite (B73398) Electrode-Based Potentiometric Sensors for Thiocyanate Ion Determination
A notable application in potentiometric sensing involves the use of a natural mineral pyrite (FeS₂) electrode as a sensor for the determination of various ions, including thiocyanate. rsc.orgrsc.org This type of electrode has been successfully employed for the potentiometric precipitation titration of thiocyanate with silver nitrate (B79036) in non-aqueous solvents. researchgate.netrsc.org
The pyrite electrode demonstrates a rapid and reproducible potential response to the concentration of the ions being analyzed. Research has shown that in the potentiometric titration of thiocyanate with silver nitrate, the pyrite electrode serves as an effective indicator electrode for detecting the end-point of the titration. rsc.orgrsc.org The potential of the pyrite electrode exhibits a sub-Nernstian dependence on the concentration of the ionic species under investigation. rsc.org
Precipitation Titrations in Non-Aqueous Solvents
Precipitation titrations are a classic analytical technique for the determination of ions that form insoluble precipitates. The use of non-aqueous solvents can enhance the insolubility of certain precipitates, leading to sharper and more defined titration endpoints. Tetrabutylammonium thiocyanate can be either the analyte or a related salt can be used in these titrations.
In a study utilizing a pyrite electrode, ammonium thiocyanate was determined by precipitation titration with silver nitrate in non-aqueous solvents like acetonitrile (B52724) and propionitrile. researchgate.netrsc.org The same study also investigated the determination of tetrabutylammonium bromide, highlighting the applicability of this method to quaternary ammonium salts. researchgate.netrsc.org The titration reaction for thiocyanate is the formation of the insoluble silver thiocyanate (AgSCN). The endpoint is detected by the sharp change in potential of the pyrite indicator electrode. The method has been shown to be accurate and reproducible for the determination of thiocyanate. rsc.orgrsc.org
Table 2: Performance of Pyrite Electrode in Non-Aqueous Potentiometric Titration of Halides and Thiocyanate
| Parameter | Acetonitrile | Propionitrile |
| Titrant | Silver Nitrate | Silver Nitrate |
| Indicator Electrode | Pyrite (FeS₂) | Pyrite (FeS₂) |
| Cationic Slope | 63.6 mV/decade | 59.3 mV/decade |
| Response Time | ~15 s | ~15 s |
| Average Recovery | 98.7% | 98.7% |
| Mean Standard Deviation | 0.6% | 0.6% |
| This data is based on the potentiometric determination of various substances, including thiocyanate, using a pyrite electrode in non-aqueous solvents. researchgate.netrsc.org |
Spectrometric Quantification Techniques
Spectrometric methods, which measure the interaction of electromagnetic radiation with a sample, are powerful tools for quantitative analysis. While direct spectrometric methods for the quantification of the intact "tetrabutylammonium ion; thiocyanate ion" pair are not common, techniques exist for the determination of the thiocyanate anion, a key component of the compound.
The thiocyanate ion itself can be determined by various spectrophotometric methods. One common approach involves the formation of a colored complex, such as the reaction with iron(III) to form a red-colored complex, which can be measured by UV-Vis spectrophotometry. scispace.com Other methods involve derivatization of the thiocyanate ion to produce a fluorescent or highly UV-absorbing compound, which is then quantified. researchgate.net
In the context of infrared spectroscopy, the tetrabutylammonium cation can serve as a useful counter-ion to study the vibrational modes of the thiocyanate anion. For instance, in Fourier-transform infrared (FTIR) spectroscopy, the C≡N stretching frequency of the thiocyanate ion is sensitive to its chemical environment. By using the tetrabutylammonium salt, where the large and non-coordinating cation minimizes ion-pairing effects, the vibrational frequency of the "free" thiocyanate anion can be established. This provides a reference point for studying the coordination of thiocyanate to other species in solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Thiocyanate Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, inorganic anions like thiocyanate are non-volatile and cannot be directly analyzed by GC-MS. researchgate.net To overcome this, a derivatization step is required to convert the thiocyanate ion into a volatile molecule. researchgate.net
In this context, tetrabutylammonium salts act as phase-transfer catalysts, facilitating the extraction of the thiocyanate anion from an aqueous sample into an organic solvent where the derivatization reaction occurs. dtic.mil For instance, in a one-step process, tetrabutylammonium sulfate (B86663) can be used to facilitate the simultaneous extraction and derivatization of thiocyanate with an alkylating agent like pentafluorobenzyl bromide. dtic.milnih.gov The resulting volatile derivative, such as pentafluorobenzyl thiocyanate, is then readily analyzed by GC-MS. nih.gov This method allows for the sensitive and selective determination of trace levels of thiocyanate in complex matrices like plasma, saliva, and wastewater. dtic.milnih.gov The combination of derivatization with GC-MS provides high sensitivity and selectivity, with some methods achieving detection limits in the picomole range. nih.gov
The table below summarizes typical figures of merit for trace thiocyanate analysis using derivatization followed by GC-MS.
| Parameter | Finding | Reference |
| Analyte | Thiocyanate Anion | nih.gov |
| Derivatizing Agent | Pentafluorobenzyl bromide | nih.gov |
| Technique | Gas Chromatography-Electron Capture Detection | nih.gov |
| Quantitation Range | 0.086 - 3.45 nmol | nih.gov |
| Detection Limit | ~34 pmol | nih.gov |
| Sample Matrix | Wastewater, Human Saliva | nih.gov |
Extractive Alkylation Techniques for Anion Derivatization
Extractive alkylation is a specialized sample preparation technique that combines solvent extraction and chemical derivatization. It is particularly useful for the analysis of ionic species, such as the thiocyanate anion, which are otherwise difficult to extract into organic solvents for subsequent analysis by methods like gas chromatography. researchgate.netdtic.mil The process relies on the principle of ion-pairing.
The tetrabutylammonium cation forms a lipophilic ion pair with the thiocyanate anion in the aqueous phase. This ion pair, [TBA+][SCN-], has sufficient solubility in nonpolar organic solvents to be extracted from the aqueous sample. Once in the organic phase, the thiocyanate anion is highly reactive and can be readily derivatized. An alkylating agent, such as pentafluorobenzyl bromide, is present in the organic phase and reacts with the thiocyanate to form a stable, volatile derivative. dtic.milnih.gov This derivatization enhances detectability and improves chromatographic properties. mdpi.com The use of tetrabutylammonium as the phase-transfer agent is crucial for achieving efficient extraction and, consequently, quantitative derivatization of the target anion. dtic.mil
The key components and conditions for this technique are outlined in the table below.
| Component | Role/Type | Example |
| Target Anion | Analyte to be extracted and derivatized | Thiocyanate (SCN-) |
| Phase-Transfer Catalyst | Forms a lipophilic ion pair with the anion | Tetrabutylammonium (TBA+) salts |
| Aqueous Phase | Sample matrix | Plasma, Water |
| Organic Phase | Extraction and reaction medium | Ethyl acetate, Benzene |
| Derivatizing Agent | Reacts with the anion to form a volatile product | Pentafluorobenzyl bromide |
Reagent in Metal Ion Determination
Tetrabutylammonium thiocyanate is an effective reagent in the determination of various metal ions, primarily through the formation of extractable ternary complexes or ion pairs. doi.orgresearchgate.net The thiocyanate ion acts as a ligand, coordinating with metal ions to form anionic complexes, such as [Ta(SCN)6]- or [Pd(SCN)4]2-. doi.orgresearchgate.net These anionic metal-thiocyanate complexes are then paired with the large tetrabutylammonium cation.
The resulting ion-association complex, for example, tetrabutylammonium hexathiocyanatotantalate(V), is readily extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate. doi.org The concentration of the metal in the organic phase can then be determined using techniques like spectrophotometry, where the absorbance of the extracted complex is measured at a specific wavelength. doi.org This approach increases the sensitivity and selectivity of the determination by separating the target metal ion from interfering species in the sample matrix. doi.org The method has been successfully applied to determine metals like tantalum in complex samples such as tin slag and palladium in electroplating solutions. doi.orgresearchgate.net
The table below details examples of metal ions determined using this methodology.
| Metal Ion Determined | Analytical Technique | Complex/Precipitate Formed | Reference |
| Tantalum (V) | Spectrophotometry | Tetrabutylammonium hexathiocyanatotantalate(V) | doi.org |
| Palladium (II) | Flotation Separation | Pd(SCN)42-·2TBA+ | researchgate.net |
| Cobalt (II) | Densitometry | Q2[Co(SCN)4] (where Q+ is a quaternary ammonium ion) | rsc.org |
Supramolecular Chemistry and Crystal Engineering with Tetrabutylammonium and Thiocyanate Ions
Anion Recognition and Binding Studies
Anion recognition is a cornerstone of supramolecular chemistry, focusing on the design of host molecules that can selectively bind specific anions. The thiocyanate (B1210189) anion serves as an excellent model guest in these studies due to its linear geometry and distinct electronic properties, which allow for a variety of binding modes.
Investigation of Anion-π Interactions Involving the Thiocyanate Anion
Anion-π interactions, the attractive force between an anion and an electron-deficient aromatic system, are a significant, albeit counter-intuitive, force in molecular recognition. Combined experimental and computational studies have demonstrated that the thiocyanate anion (SCN⁻) readily engages in such interactions with a range of aromatic, olefinic, and quinoidal π-acceptors. rsc.orgnih.gov The formation of these complexes is driven by the attraction of the anion to the face of the π-system, with the thiocyanate arranging itself to align with the most electropositive regions on the π-acceptor's surface. nih.gov
Research has shown that the stability of these anion-π complexes is directly correlated with the strength of the π-acceptor, as measured by its reduction potential. nih.gov Interestingly, the stability is largely independent of the magnitude of the maximum electrostatic potential on the acceptor's surface. This suggests that while electrostatics are important, molecular orbital interactions also play a substantial role in the formation and stability of these complexes. rsc.orgnih.gov In the solid state, the interaction between the π-system and the thiocyanate anion primarily occurs through the anion's terminal nitrogen and sulfur atoms. rsc.org
A notable example involves the ligand 3,6-bis(morpholin-4-ylethyl)-1,2,4,5-tetrazine, which, when protonated, binds the thiocyanate anion. In the crystal structure, the SCN⁻ anion is positioned directly over the electron-deficient tetrazine ring, a clear demonstration of an anion-π interaction. researchgate.net This interaction, in conjunction with hydrogen bonds and salt-bridge formation, contributes significantly to the stability of the host-guest complex, even in aqueous environments. researchgate.net
Table 1: Characteristics of Anion-π Interactions with Thiocyanate
| π-Acceptor Type | Key Interaction Feature | Stability Dependence | Primary Bonding Contributors |
|---|---|---|---|
| Aromatic | Anion aligns with most positive potential on surface | Increases with acceptor's reduction potential | Electrostatics & Molecular Orbital Interactions |
| Olefinic | Attraction of the anion to the face of the π-system | Increases with acceptor's reduction potential | Electrostatics & Molecular Orbital Interactions |
| Quinoidal | Anion follows areas of most positive surface potential | Increases with acceptor's reduction potential | Electrostatics & Molecular Orbital Interactions |
| Tetrazine Ring | SCN⁻ anion lies over the center of the ring | Stabilized by interplay with H-bonds | Anion-π, Hydrogen Bonding, Salt-Bridge |
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Electrostatic Contributions) in Host-Guest Systems
The binding of thiocyanate in host-guest systems is rarely governed by a single force. Instead, it results from a complex interplay of various non-covalent interactions, with hydrogen bonding and electrostatic contributions being paramount.
Electrostatic Contributions: Electrostatic forces are a fundamental component of the interactions in thiocyanate-containing host-guest systems. The negative charge of the anion is naturally attracted to positively charged sites on a host molecule, such as protonated amine groups, leading to the formation of salt bridges. researchgate.net Furthermore, the inherent dipole of the thiocyanate ion contributes to dipole-dipole interactions. ck12.org In the context of anion-π interactions, the attraction between the negatively charged anion and the positive quadrupole moment of an electron-deficient aromatic ring is a primary electrostatic driver. rsc.org Computational models that predict the binding free energies in host-guest systems often rely on calculating the electrostatic component of the complex, highlighting its significance. chemrxiv.org
Halogen Bonding Interactions Involving Thiocyanate
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). This interaction has emerged as a powerful tool in crystal engineering.
Exploration of Thiocyanate as a Halogen Bond Acceptor
The thiocyanate anion has been definitively identified as a versatile, polydentate halogen bond acceptor. researchgate.netrsc.orgacs.org It can engage halogen bond donors, such as iodinated perfluorocarbons, through either the sulfur or the nitrogen atom. rsc.org This dual-acceptor capability allows for a variety of binding modes, including terminal (where the anion binds to a single donor) and bridging (where it links two donor molecules). rsc.org
The resulting interactions are characterized by short contact distances between the iodine and the N or S atom, and a distinct linearity of the C–I···(N,S) angle, which is a hallmark of halogen bonds. rsc.org DFT calculations have confirmed that the two coordination modes, via sulfur or nitrogen, are close in energy, explaining the observation of structures where either one or both atoms are engaged in halogen bonding. rsc.org The geometry of the interaction differs slightly depending on the acceptor atom: I···N≡C angles tend to deviate from linearity (145–170°), while I···S–C angles are typically acute (close to 90°). rsc.org
Table 2: Geometric Parameters of Halogen Bonds to Thiocyanate with Iodo-perfluorobenzene Donors
| Interaction Type | Donor Molecule | I···N Distance (Å) | I···S Distance (Å) | C–I···(N,S) Angle (°) | I···N/S–C Angle (°) | Reference |
|---|---|---|---|---|---|---|
| C–I···N | p-diiodoperfluorobenzene | ~2.9 | N/A | ~175 | ~150 (I···N≡C) | researchgate.netrsc.org |
| C–I···S | o-diiodoperfluorobenzene | N/A | ~3.3 | ~178 | ~85 (I···S–C) | researchgate.netrsc.org |
| C–I···S (bridging) | m-diiodoperfluorobenzene | N/A | ~3.4 | ~170 | ~90 (I···S–C) | researchgate.netrsc.org |
| C–I···N / C–I···S | sym-trifluorotriiodobenzene | ~3.0 | ~3.5 | Linear | Variable | rsc.orgrsc.org |
Implications for Crystal Engineering and Directed Self-Assembly
The directional and predictable nature of halogen bonding makes the thiocyanate anion a valuable component for crystal engineering and the directed self-assembly of supramolecular structures. By co-crystallizing tetrabutylammonium (B224687) thiocyanate with various halogen bond donors, it is possible to construct a range of solid-state architectures with controlled dimensionality and connectivity. rsc.org
For example, the 1:1 co-crystallization of Bu₄N(SCN) with para-diiodoperfluorobenzene results in infinite linear chains where the thiocyanate anions bridge the diiodo-molecules through alternating I···N and I···S halogen bonds. researchgate.net The stoichiometry of the components can also be used to direct the final structure. When tetrabutylammonium thiocyanate was crystallized with sym-trifluorotriiodobenzene in a 2:1 ratio, the resulting assembly featured a central triiodo-molecule halogen-bonded to two thiocyanate anions, demonstrating how stoichiometry can control the coordination environment. rsc.org This ability to form robust and predictable supramolecular synthons allows for the rational design of materials with specific topologies and properties. acs.org
Design and Fabrication of Solid-State Supramolecular Architectures
The design and fabrication of solid-state architectures using tetrabutylammonium thiocyanate rely on the strategic exploitation of the diverse non-covalent interactions available to the thiocyanate anion. By carefully selecting complementary host molecules or co-formers, it is possible to guide the self-assembly process towards desired structural outcomes. The tetrabutylammonium cation, while primarily a spectator ion, plays a crucial role by providing the necessary charge balance and influencing the crystal packing through its significant steric bulk.
The combination of hydrogen bonding, halogen bonding, and anion-π interactions provides a powerful toolkit for the supramolecular chemist. For example, co-crystals formed between tetrabutylammonium thiocyanate and halogen bond donors like diiodoperfluorobenzenes demonstrate how a single, strong interaction can be used to create predictable one-dimensional chains. rsc.org In more complex systems, a hierarchy of interactions governs the final structure. One can envision a design where strong hydrogen bonds or halogen bonds create a primary framework, which is then organized into a three-dimensional structure by weaker C-H···π or anion-π interactions.
The versatility of the thiocyanate ligand is further highlighted in the construction of coordination polymers. In these materials, the thiocyanate ion can act as a bridging ligand between metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov The specific architecture is influenced by the coordination preference of the metal ion and the presence of other ligands and counter-ions that can participate in secondary interactions like hydrogen bonding. The use of copper thiocyanate in the synthesis of coordination polymers that exhibit rare thermal events like crystal melting and glass formation opens avenues for designing novel functional materials. rsc.org Ultimately, the fabrication of sophisticated solid-state materials is achieved by understanding and controlling the interplay of these varied non-covalent forces, with the tetrabutylammonium thiocyanate salt serving as a fundamental and adaptable building block.
Control over Intermolecular Interactions for Desired Solid-State Properties
The solid-state structure of tetrabutylammonium thiocyanate is governed by a network of weak, yet significant, intermolecular interactions. The bulky and flexible nature of the tetrabutylammonium cation, with its numerous C-H bonds, and the versatile hydrogen bond accepting capabilities of the thiocyanate anion (at both the nitrogen and sulfur ends) are central to the formation of the crystal lattice. The primary interactions at play are C-H···N and C-H···S hydrogen bonds.
| Interaction Type | Donor | Acceptor | Typical Characteristics |
| C-H···N | C(sp³)-H (from butyl chains) | Nitrogen atom of SCN⁻ | Weak, electrostatic and dispersion contributions. Influences cation-anion positioning. |
| C-H···S | C(sp³)-H (from butyl chains) | Sulfur atom of SCN⁻ | Very weak, primarily dispersion-driven. Contributes to overall packing efficiency. rsc.org |
| van der Waals Forces | Tetrabutylammonium cation and Thiocyanate anion | N/A | Significant due to the large surface area of the cation and the polarizability of both ions. |
Crystallographic Studies of Supramolecular Assemblies
While a detailed crystallographic study of pure tetrabutylammonium thiocyanate is not extensively documented in publicly accessible databases, the structural characteristics can be inferred from crystallographic studies of related tetrabutylammonium salts and compounds containing the thiocyanate anion.
Studies on hydrogen bonding to the thiocyanate anion indicate that the geometry of interaction is highly dependent on the number of hydrogen bond donors. researchgate.net In cases of a single hydrogen bond to the nitrogen atom, a linear arrangement is often preferred. However, with multiple hydrogen bond donors, as would be expected from the numerous C-H groups of the surrounding tetrabutylammonium cations, a non-linear geometry is more likely. researchgate.net This flexibility in hydrogen bond acceptance by the thiocyanate anion, coupled with the conformational adaptability of the tetrabutylammonium cation, allows for the formation of complex three-dimensional supramolecular assemblies. In the absence of strong hydrogen bond donors, the crystal packing is largely determined by the optimization of van der Waals contacts and the minimization of steric hindrance.
Below is a table of crystallographic data for related tetrabutylammonium compounds, illustrating the typical cell parameters and crystal systems observed for salts containing this large cation.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Tetrabutylammonium Bromide Co-crystal¹ | Orthorhombic | P 2₁ 2₁ 2₁ | 12.007 | 15.300 | 41.115 | 90 | 90 | 90 |
| Tetrabutylammonium Chloride Clathrate Hydrate² | Tetragonal | P 4₂/m | 23.571 | 23.571 | 12.436 | 90 | 90 | 90 |
¹Data for a co-crystal containing tetrabutylammonium bromide. crystallography.net ²Data for a clathrate hydrate (B1144303) of tetrabutylammonium chloride. crystallography.net
These examples demonstrate the variability in crystal packing that can be accommodated by the tetrabutylammonium cation. It is anticipated that the crystal structure of tetrabutylammonium thiocyanate would similarly feature a densely packed arrangement dominated by weak C-H···N and C-H···S interactions, leading to a stable supramolecular assembly.
Q & A
Q. How can thiocyanate ion (SCN⁻) concentrations be accurately measured in aqueous solutions?
Methodological Answer: Use a thiocyanate ion-selective electrode (ISE) calibrated via the Nernst equation. Key steps include:
- Adding ionic strength adjuster (ISA, e.g., 2 mL per 100 mL sample) to minimize activity coefficient variations .
- Preparing standards bracketing the expected concentration range and ensuring consistent temperature across samples .
- Validating with known addition methods for high ionic strength matrices (e.g., biological fluids) .
- UV-Vis spectrophotometry can supplement ISE by detecting ferric thiocyanate complexes (λ = 450 nm) after reaction with Fe³⁺ under controlled acidity .
Q. What experimental approaches quantify ion association between tetrabutylammonium (TBA⁺) and thiocyanate ions in non-aqueous solvents?
Methodological Answer: Conductivity and viscosity measurements in solvents like acetonitrile or tetrahydrofuran:
- Calculate molar conductivity (Λ) and Walden product (Λ·η) to assess ion-pair formation vs. free ion mobility .
- Compare temperature-dependent data (e.g., 25–45°C) to derive activation energies for ion transport .
- Use Raman spectroscopy to identify contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs) via shifts in SCN⁻ vibrational modes .
Q. How are tetrabutylammonium salts synthesized from thiocyanate precursors?
Methodological Answer:
- TBAHS synthesis : React tetrabutylammonium thiocyanate with concentrated H₂SO₄ (70%) at 75°C, followed by purification via recrystallization .
- Metathesis : Exchange SCN⁻ with other anions (e.g., Cl⁻) using TBA⁺ halides in polar aprotic solvents, monitoring completion via ion chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in thiocyanate’s efficacy as a masking agent in colorimetric solid-phase extraction (C-SPE)?
Methodological Answer:
- Compare masking performance in C-SPE vs. solution-phase systems by varying ionic strength and ligand competition (e.g., tartrate vs. citrate) .
- Use X-ray absorption spectroscopy (XAS) to probe metal-thiocyanate complex stability at solid-liquid interfaces .
- Test alternative masking agents (e.g., EDTA) under identical conditions to isolate thiocyanate-specific interference .
Q. What advanced techniques determine binding constants for TBA⁺-SCN⁻ ion pairs in supramolecular systems?
Methodological Answer:
- Fluorescence titration : Titrate TBA⁺-SCN⁻ into a fluorescent host (e.g., tetrazine derivatives). Fit data with SPECFIT software to calculate association constants (Ka) .
- Isothermal titration calorimetry (ITC) : Directly measure enthalpy changes during ion-pair formation, accounting for entropy contributions .
- Molecular dynamics (MD) simulations : Model ion-pair interactions in explicit solvents to validate experimental Ka values .
Q. Why do thiocyanate’s ambident reactivity ratios (S vs. N attack) contradict the Hard-Soft Acid-Base (HSAB) principle?
Methodological Answer:
- Use laser flash photolysis to measure absolute rate constants (k_S and k_N) for carbocation reactions with SCN⁻. High k_S/k_N ratios (~10³–10⁴) indicate activation-controlled S-attack dominance, overriding HSAB predictions .
- Compare solvent effects: Polar aprotic solvents (e.g., acetonitrile) favor S-attack due to reduced dielectric stabilization of transition states .
Q. How does thiocyanate adsorption at organic/water interfaces influence electrochemical or catalytic systems?
Methodological Answer:
- Second harmonic generation (SHG) : Probe SCN⁻ adsorption at dodecanol/water interfaces via resonant UV-SHG. Calculate Gibbs free energy of adsorption (ΔG ≈ -6.5 kJ/mol) .
- Surface-enhanced Raman spectroscopy (SERS) : Detect interfacial SCN⁻ coordination modes (e.g., bent vs. linear) on plasmonic substrates .
- Correlate adsorption data with electrochemical impedance spectra to model double-layer restructuring .
Q. How can thiocyanate’s role in metal coordination be optimized for synthesizing hybrid materials (e.g., S-doped ZnO)?
Methodological Answer:
- Sol-gel processing : Spin-coat TBA⁺-SCN⁻ precursors onto ZnO films. Anneal at 300–400°C to replace oxygen vacancies with S atoms, confirmed by XPS .
- Electrochemical doping : Apply controlled potentials to deposit SCN⁻-derived S species into metal oxide matrices, monitored by in-situ XRD .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., masking efficiency), systematically vary ionic strength, solvent polarity, and competing ligands to isolate variables .
- Theoretical Frameworks : Link ion-pair studies to Debye-Hückel theory (dilute solutions) or Marcus theory (electron transfer) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
